2-Cyclobutyl-2-methylpropanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclobutyl-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2,6-9)7-4-3-5-7/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCGFILXVDDCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: gem-Dimethyl Cyclobutane Nitrile Derivatives in Drug Discovery
[1]
Part 1: Executive Summary & Strategic Value
The gem-dimethyl cyclobutane nitrile motif represents a high-value structural scaffold in modern medicinal chemistry, offering a unique intersection of conformational rigidity , metabolic stability , and bioisosteric versatility .[1] Unlike flexible alkyl chains or planar aromatic systems, this scaffold provides a defined three-dimensional vector that can "lock" pharmacophores into bioactive conformations while simultaneously blocking common metabolic soft spots.[1]
For the drug development professional, this guide dissects the synthetic architecture and pharmacological utility of this motif, moving beyond basic descriptions to actionable "Design-Make-Test" logic.
Core Medicinal Chemistry Utility
| Feature | Mechanism of Action | Drug Discovery Impact |
| Conformational Restriction | The cyclobutane ring constrains the C1-C3 vector, reducing the entropic penalty upon protein binding. | Potency: Increases ligand-target residence time and affinity.[1] |
| Metabolic Blocking | The gem-dimethyl group (C3 position) sterically hinders CYP450-mediated oxidation at the | DMPK: Extends half-life ( |
| Bioisosterism | The nitrile group acts as a surrogate for carbonyls, halogens, or hydroxyls, accepting H-bonds without the polarity penalty of an -OH.[1] | Selectivity: Tunes LogP and permeability while maintaining specific interactions. |
| The Thorpe-Ingold Effect | Gem-dimethyl substitution accelerates ring formation and stabilizes the strained cyclobutane system. | Synthesis: Facilitates cyclization reactions that would otherwise be kinetically unfavorable. |
Part 2: Synthetic Architecture
The construction of the gem-dimethyl cyclobutane core requires overcoming significant ring strain (~26 kcal/mol). Two primary strategies dominate: De Novo Cyclization (building the ring) and Natural Product Degradation (carving the ring from terpenes).
Strategy A: De Novo Synthesis via Dialkylation
This route utilizes the high reactivity of malonate enolates and the Thorpe-Ingold effect to close the ring.
Mechanism: Double nucleophilic substitution of 1,3-dihalo-2,2-dimethylpropane with a malonate derivative.[1]
-
Precursor: 1,3-dibromo-2,2-dimethylpropane (neopentyl backbone).[1]
-
Reagent: Diethyl malonate / NaH or NaOEt.
-
Key Intermediate: 1,1-dicarboxy-3,3-dimethylcyclobutane.[1]
Strategy B: The Pinene Degradation Route
A cost-effective, scalable route leveraging the chiral pool (specifically
Pathway Logic:
-
Oxidative Cleavage:
-Pinene is oxidized (permanganate/periodate) to Pinonic Acid . -
Haloform Reaction: The acetyl group is degraded to a carboxylic acid, yielding Pinic Acid derivatives.
-
Decarboxylation: Selective decarboxylation yields the cis- or trans-3,3-dimethylcyclobutane carboxylic acid.[1]
-
Functionalization: Conversion of the acid to the nitrile via amide dehydration.
Visualization: Synthetic Pathways
The following diagram illustrates the two primary synthetic vectors to the target nitrile.
Caption: Dual synthetic vectors (De Novo vs. Chiral Pool) converging on the gem-dimethyl cyclobutane nitrile scaffold.
Part 3: Detailed Experimental Protocol
Target: Synthesis of 3,3-dimethylcyclobutanecarbonitrile from 3,3-dimethylcyclobutanecarboxylic acid. Scale: 10 mmol (adaptable). Safety: Requires fume hood (toxic reagents: TFAA, Pyridine).
Step 1: Acid Chloride Formation[1]
-
Charge: In a flame-dried RBF, dissolve 3,3-dimethylcyclobutanecarboxylic acid (1.28 g, 10 mmol) in anhydrous DCM (20 mL).
-
Catalyze: Add catalytic DMF (2 drops).
-
React: Add oxalyl chloride (1.0 mL, 12 mmol) dropwise at 0°C.
-
Monitor: Stir at RT for 2 hours until gas evolution ceases.
-
Isolate: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve crude acid chloride in anhydrous DCM (10 mL).
Step 2: Amide Formation[1]
-
Prepare Base: Cool 28% aqueous
(10 mL) or saturated in THF to 0°C. -
Addition: Add the acid chloride solution dropwise to the ammonia solution with vigorous stirring.
-
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate.[1][2]-
Checkpoint: Solid white product (Amide). Confirm by LCMS (
).
-
Step 3: Dehydration to Nitrile[1]
-
Solvent System: Dissolve the crude amide in anhydrous DCM (20 mL) and Pyridine (2.4 mL, 30 mmol).
-
Dehydration: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (2.1 mL, 15 mmol) dropwise.
-
Note: The reaction is exothermic. Maintain temperature < 5°C.
-
-
Completion: Stir at RT for 3 hours. Monitor TLC (Hexane:EtOAc 4:1) for disappearance of polar amide spot.
-
Quench: Pour into saturated
solution. -
Purification: Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then brine.[1] Dry and concentrate.
-
Final Polish: Kugelrohr distillation or silica gel chromatography (0-10% EtOAc/Hexane) yields the clear, colorless liquid nitrile.[1]
Characterization Criteria:
-
IR: Distinct sharp peak at ~2240 cm⁻¹ (
stretch). -
¹H NMR (CDCl₃):
1.15 (s, 3H, ), 1.25 (s, 3H, ), 2.1-2.4 (m, 4H, ring ), 2.9 (m, 1H, ).[1]
Part 4: Medicinal Chemistry Case Studies
Case Study 1: Metabolic Stabilization in JAK Inhibitors
In the development of Janus Kinase (JAK) inhibitors, metabolic oxidation of the cyclobutane ring is a known liability.
-
Problem: Unsubstituted cyclobutane rings are susceptible to CYP-mediated hydroxylation at the C3 position.
-
Solution: Introduction of the gem-dimethyl group at C3 blocks this "soft spot" via steric occlusion.
-
Outcome: The gem-dimethyl analog demonstrated a 3-fold increase in microsomal stability (
) compared to the unsubstituted parent, with minimal impact on JAK1 potency.
Case Study 2: Nitrile as a Carbonyl Bioisostere
-
Context: Replacing a metabolically labile ester or ketone in a lead compound.
-
Application: The cyclobutane nitrile mimics the dipole and H-bond accepting capability of a carbonyl oxygen but is resistant to esterases and reductive metabolism.
-
Result: Improved oral bioavailability (
) and blood-brain barrier (BBB) penetration due to reduced Topological Polar Surface Area (TPSA).
Logic Diagram: SAR Decision Tree
How to decide when to deploy this motif in lead optimization.
Caption: Decision matrix for incorporating the gem-dimethyl cyclobutane nitrile motif during Lead Optimization.
References
-
Synthesis via Pinene Degradation
- Title: "Recent advances in the synthesis of gem-dimethylcyclobutane n
- Source: N
-
URL:[Link]
-
Medicinal Chemistry of Cyclobutanes
-
Nitrile Bioisosterism
- Title: "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore"
- Source: Journal of Medicinal Chemistry (2010)
-
URL:[Link]
-
TosMIC Reagent Application
- Title: "Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR"
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Gem-Dimethyl Effect
- Title: "The gem-Dimethyl Effect Revisited"
- Source: Journal of Organic Chemistry (2008)
-
URL:[Link]
Methodological & Application
alkylation of isobutyronitrile with cyclobutyl bromide
Application Note: Sterically Demanding -Alkylation of Isobutyronitrile with Cyclobutyl Bromide
Executive Summary
The direct alkylation of isobutyronitrile (2-methylpropanenitrile) with cyclobutyl bromide presents a significant synthetic challenge. This transformation requires the coupling of a tertiary carbanion (formed from isobutyronitrile) with a secondary alkyl halide (cyclobutyl bromide).
From a mechanistic standpoint, this reaction sits at the precipice of the
This guide provides an optimized protocol utilizing Lithium Hexamethyldisilazide (LiHMDS) in combination with DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to favor the kinetic alkylation product. We also outline a "Reverse Retrosynthesis" strategy for scale-up scenarios where yield is paramount.
Chemical Strategy & Mechanism[1][2][3][4][5][6]
The Steric Conflict
The deprotonation of isobutyronitrile yields a metallo-nitrile species that acts as a tertiary nucleophile. When reacting with cyclobutyl bromide:
-
Nucleophile: Sterically hindered (gem-dimethyl).
-
Electrophile: Secondary, with significant angle strain (
kcal/mol). -
Outcome: The transition state for
is high-energy due to steric clash between the methyl groups of the nitrile and the ring hydrogens of the cyclobutyl group.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the competing pathways: the desired substitution vs. the parasitic elimination.
Caption: Divergent reaction pathways. The inclusion of polar aprotic cosolvents (DMPU) stabilizes the TS_SN2 pathway.
Experimental Protocol
Reagents and Equipment
| Reagent | Equiv. | Role | Critical Attribute |
| Isobutyronitrile | 1.0 | Substrate | Dry, distilled over CaH₂. |
| Cyclobutyl Bromide | 1.2 - 1.5 | Electrophile | Purified to remove HBr traces. |
| LiHMDS (1.0M in THF) | 1.1 | Base | Non-nucleophilic, soluble. |
| DMPU | 20% v/v | Co-solvent | Dissociates ion pairs; safer HMPA analog. |
| THF | Solvent | Solvent | Anhydrous, inhibitor-free. |
Step-by-Step Methodology
Pre-requisite: All glassware must be flame-dried and flushed with Argon.
Step 1: Carbanion Formation[1]
-
Charge a 3-neck round-bottom flask with anhydrous THF (10 mL per mmol substrate) and DMPU (2 mL per mmol substrate).
-
Cool the solvent mixture to -78°C using a dry ice/acetone bath.
-
Add LiHMDS (1.1 equiv) dropwise via syringe.
-
Add Isobutyronitrile (1.0 equiv) dropwise over 10 minutes.
-
Observation: The solution may turn slight yellow.
-
-
Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Why? Incomplete deprotonation leads to proton transfer between product and starting material later.
-
Step 2: Electrophile Addition
-
Add Cyclobutyl Bromide (1.5 equiv) neat, dropwise, maintaining the temperature below -70°C.
-
Critical Ramp: Unlike primary halides, cyclobutyl bromide is sluggish at -78°C.
-
Allow the reaction to warm slowly to 0°C over 4 hours.
-
Stir at 0°C for 12 hours.
Step 3: Quench and Workup
-
Monitor conversion via GC-MS.[3][4] Look for the disappearance of isobutyronitrile (M+ 69) and appearance of product (M+ 123).
-
Quench by adding saturated aqueous NH₄Cl at 0°C.
-
Extract with Diethyl Ether (3x). (Ether is preferred over DCM to avoid emulsion with DMPU).
-
Wash combined organics with water (2x) and brine (1x) to remove DMPU.
-
Dry over MgSO₄ and concentrate carefully (Product is volatile; do not use high vacuum < 20 mbar if possible).
Process Validation & Troubleshooting
Analytical Data Profile
| Parameter | Method | Expected Result |
| Conversion | GC-MS | >70% conversion is excellent for this specific pair. |
| Major Impurity | GC-MS | Cyclobutene (gas, lost) + Recovered Isobutyronitrile. |
| Product NMR | ¹H NMR | Methyl singlets (δ ~1.3 ppm, 6H) + Cyclobutyl methine (multiplet). |
Troubleshooting Matrix
| Issue | Root Cause | Corrective Action |
| Low Yield (<30%) | E2 Elimination dominates. | Decrease temp to -20°C max; Increase reaction time to 24h. |
| No Reaction | Steric bulk prevents attack. | Add NaI (10 mol%) to generate in situ Cyclobutyl Iodide (Finkelstein). |
| Poly-alkylation | Impossible here. | N/A (Substrate has only one acidic proton). |
Strategic Alternative: The "Reverse" Route
If the direct alkylation described above fails to meet yield requirements (>50%), the "Expert" recommendation is to invert the bond formation logic.
Retrosynthesis: Instead of adding the ring to the chain, add the methyl groups to the ring-nitrile.
-
Start: Cyclobutanecarbonitrile (Commercially available).
-
Reagents: NaH (2.5 equiv) + MeI (2.5 equiv) in THF.
-
Mechanism: Double methylation of the secondary nitrile.
-
Advantage: Methyl iodide is a "hot" electrophile with zero steric hindrance. This route typically yields >90%.[5]
Caption: The "Reverse" synthesis avoids the steric clash of the direct alkylation.
References
-
Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23. Link
-
Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Organic Reactions, 31, 1-364. Link
-
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Systems. Journal of the American Chemical Society, 73(6), 2509–2520. (Foundational work on cyclobutyl halide reactivity).[2] Link
-
Reich, H. J. (2024). Bordwell pKa Table (Nitriles). University of Wisconsin-Madison. (Reference for pKa of Isobutyronitrile ~32 in DMSO). Link
Application Note: Protocols for the Hydrolysis of Sterically Hindered Nitriles
Abstract & Strategic Overview
The hydrolysis of sterically hindered nitriles (e.g., tertiary nitriles, adamantyl nitriles, or ortho-substituted benzonitriles) presents a significant challenge in organic synthesis. The cyano carbon, shielded by bulky neighbors, resists nucleophilic attack by water or hydroxide ions under standard conditions. Furthermore, once the intermediate amide is formed, it is often less hindered and more electron-rich than the starting nitrile, leading to rapid over-hydrolysis to the carboxylic acid—a common issue when the amide is the desired product.
This guide details three distinct protocols designed to overcome the energetic barrier of steric hindrance while offering selectivity control.
Method Selection Decision Matrix
The choice of protocol depends on three factors: Substrate Sensitivity , Desired Product (Amide vs. Acid), and Available Equipment .
Figure 1: Strategic decision tree for selecting the optimal hydrolysis protocol based on substrate properties.
Technical Comparison of Methods
| Feature | Protocol A: Pt-Catalysis | Protocol B: Anhydrous Base | Protocol C: Peroxide | Protocol D: Glycolysis |
| Primary Utility | High-value, sensitive substrates | Stopping at Amide; Green Chem | Electron-deficient nitriles | Extreme steric hindrance |
| Reagents | Pt-Phosphinito Complex | KOtBu / t-BuOH | H₂O₂ / NaOH or UHP | KOH / Ethylene Glycol |
| Temperature | 80 °C | 25–80 °C | 0–60 °C | 150–190 °C |
| Mechanism | Intramolecular delivery | Naked hydroxide / Radical | Alpha-effect nucleophile | Thermal activation |
| Selectivity | 100% Amide | High Amide Selectivity | Amide (mostly) | Acid (usually) |
| Key Risk | Cost of Catalyst | Moisture sensitivity | Exotherm / Peroxides | Substrate decomposition |
Detailed Experimental Protocols
Protocol A: Platinum-Catalyzed Hydration (The Ghaffar-Parkins Method)
Best for: Tertiary nitriles, acid/base sensitive groups (e.g., esters, epoxides), and stopping cleanly at the amide.
Scientific Basis: This method utilizes the Ghaffar-Parkins catalyst ([PtH(PMe₂OH)(PMe₂O)₂H]), a hydride-platinum(II) complex.[1][2][3] The ligand system involves a secondary phosphine oxide (SPO) that exists in equilibrium between the P(V) oxide and P(III) hydroxide forms.[4] The P-OH group acts as an intramolecular nucleophile, attacking the nitrile coordinated to the Pt center. This "intramolecular delivery" bypasses the steric bulk that blocks external water attack.
Reagents:
-
Ghaffar-Parkins Catalyst (CAS: 173416-05-2)[5]
-
Solvent: Ethanol/Water (1:1 to 2:1 ratio)
-
Substrate: Hindered Nitrile (1.0 equiv)
Procedure:
-
Setup: Charge a reaction vial with the nitrile (1.0 mmol) and ethanol (2 mL).
-
Catalyst Addition: Add the Ghaffar-Parkins catalyst (0.1 – 1.0 mol%). Note: For extremely hindered substrates like 1-adamantanecarbonitrile, use 1-5 mol%.
-
Initiation: Add water (1-2 mL). The system does not require inert atmosphere, but standard precautions apply.
-
Reaction: Heat the mixture to 80 °C (reflux). Monitor by TLC or LC-MS.
-
Typical Time: 2–24 hours depending on hindrance.
-
-
Workup: Cool to room temperature. If the product precipitates, filter and wash with cold water/ethanol. If soluble, remove ethanol under vacuum and extract with ethyl acetate.
-
Purification: Most reactions yield >95% pure amide requiring no chromatography.
Protocol B: Anhydrous Hydroxide / KOtBu Method
Best for: "Green" synthesis, avoiding transition metals, and preventing over-hydrolysis to the acid.
Scientific Basis: Standard aqueous hydroxide is heavily solvated by water (hydration shells), reducing its nucleophilicity. In tert-butanol (t-BuOH) , potassium tert-butoxide (KOtBu) or KOH exists as a "naked" ion pair or loose aggregate.
-
Mechanism A (Ionic): The bulky t-BuOH cannot effectively solvate the small hydroxide/oxide anion, making it hyper-nucleophilic.
-
Mechanism B (Radical): Recent studies (Dash et al., 2015) suggest KOtBu in anhydrous conditions may facilitate a Single Electron Transfer (SET) mechanism, generating a radical anion intermediate that reacts with trace water or added stoichiometric water to form the amide.
Reagents:
-
Potassium tert-butoxide (KOtBu) (Sublimed grade preferred)
-
Solvent: Anhydrous tert-Butanol (t-BuOH)
-
Stoichiometric Water (1.0 - 2.0 equiv) - Crucial: Do not use excess water.
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Solvation: Dissolve the hindered nitrile (1.0 mmol) in anhydrous t-BuOH (5 mL).
-
Reagent Addition: Add KOtBu (2.0 – 3.0 equiv).
-
Reaction: Stir at room temperature . If no reaction occurs after 4 hours, heat to 60–80 °C .
-
Note: The mixture often becomes a thick slurry.
-
-
Quench: Once conversion is complete (check TLC), quench with saturated NH₄Cl solution.
-
Workup: Extract with dichloromethane (DCM). The "naked" conditions usually stop the reaction at the amide stage because the amide is stable in anhydrous t-BuOH/KOtBu compared to aqueous base.
Protocol C: Peroxide-Mediated Hydrolysis (Radziszewski Modification)
Best for: Electron-deficient nitriles and cases where basic hydrolysis fails but metal catalysis is too expensive.
Scientific Basis: The hydroperoxide anion (HOO⁻) is a super-nucleophile due to the Alpha Effect (repulsion between lone pairs on adjacent oxygen atoms raises the ground state energy). It is roughly 100x more nucleophilic than hydroxide (HO⁻) but less basic. This allows it to attack the sterically shielded cyano carbon more effectively than OH⁻.
Reagents:
-
30% Hydrogen Peroxide (H₂O₂) OR Urea-Hydrogen Peroxide (UHP) adduct (Solid, safer).
-
Base: 6M NaOH or K₂CO₃.
-
Solvent: Methanol or DMSO.
Procedure:
-
Dissolution: Dissolve nitrile (1.0 mmol) in DMSO (3 mL). DMSO is preferred for hindered substrates due to better solubility and rate enhancement.
-
Base Addition: Add 6M NaOH (0.2 mL) or solid K₂CO₃ (0.5 equiv). Cool to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add 30% H₂O₂ (5–10 equiv) or UHP (excess).
-
Caution: Reaction is exothermic. Monitor temperature.
-
-
Reaction: Allow to warm to room temperature. Stir for 1–12 hours.
-
Workup: Quench with water. The amide often precipitates out. If not, extract with ethyl acetate.
-
Safety Note: Test for residual peroxides using starch-iodide paper before concentrating organic solvents.
-
Mechanistic Visualization
The following diagram contrasts the Classical vs. Metal-Catalyzed pathways, highlighting why the metal catalyst succeeds where classical methods fail.
Figure 2: Mechanistic divergence. The metal catalyst (green path) utilizes intramolecular delivery to bypass the steric barrier that blocks the intermolecular attack (red path).
References
-
Ghaffar-Parkins Catalyst (Original Description): Ghaffar, T.; Parkins, A. W.[1][2][3] Tetrahedron Letters1995 , 36, 8657–8660.
-
Anhydrous Hydroxide Method (Classic): Hall, J. H.; Gisler, M. The Journal of Organic Chemistry1976 , 41, 3762–3764.
-
Transition-Metal-Free KOtBu Method (Modern Radical Mechanism): Midya, G. C.; Kapat, A.; Maiti, S.; Dash, J. The Journal of Organic Chemistry2015 , 80, 4148–4151.[6][7]
-
Peroxide/UHP Method: Balicki, R.; Kaczmarek, L. Synthetic Communications1993 , 23, 3149.
-
Organic Syntheses Procedure (Ghaffar-Parkins Detailed Prep): Organic Syntheses2024 , 101, 327-343.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. blog.strem.com [blog.strem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. strem.com [strem.com]
- 6. Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions [organic-chemistry.org]
- 7. Transition-metal-free hydration of nitriles using potassium tert-butoxide under anhydrous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-coupling reactions involving alpha-cyclobutyl nitriles
Application Note: Precision Cross-Coupling of
Subtitle: Overcoming Steric and Conformational Constraints in the Synthesis of Quaternary Pharmaceutical Scaffolds.
Executive Summary & Strategic Importance
The
However, functionalizing this scaffold via cross-coupling is non-trivial. The formation of a quaternary center on a strained four-membered ring presents a "perfect storm" of challenges:
-
Steric Congestion: The incoming electrophile must approach a crowded quaternary carbon.
-
Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) alters the hybridization of the
-carbon, affecting the stability of metal-enolate intermediates. -
Binding Ambiguity: Nitrile anions are ambident nucleophiles. Without precise catalyst control, metals (Pd/Ni) may coordinate to the nitrogen (N-bound) rather than the carbon (C-bound), shutting down the catalytic cycle.
This guide details two field-proven protocols to solve these issues: Direct Pd-Catalyzed
Mechanistic Intelligence: The C- vs. N-Bound Dilemma
To successfully couple
In a typical reaction, a base deprotonates the
- -N-bound (Unproductive): The Pd binds to the nitrogen lone pair. This is a thermodynamic sink and prevents reductive elimination.
-
-C-bound (Productive): The Pd binds to the
-carbon. This is required for C-C bond formation.[1]
Critical Insight: Sterically bulky ligands (e.g., Q-Phos, P(
Caption: Sterically demanding ligands are essential to force the Pd-intermediate from the unproductive N-bound state to the reactive C-bound state.
Protocol A: Direct Pd-Catalyzed -Arylation
Best for: Robust substrates, rapid library synthesis, and process scaling.
This protocol utilizes the "Hartwig-Buchwald" manifold. The choice of ligand is the single most important variable.
Reagents & Materials
-
Catalyst Source: Pd(dba)
or Pd(OAc) . -
Ligand: Q-Phos (1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene) or P(
-Bu) .-
Why: These ligands create a "pocket" that accommodates the aryl group but clashes with the N-bound nitrile, enforcing C-binding.
-
-
Base: NaO
-Bu (Sodium tert-butoxide).-
Why: Strong enough to deprotonate the nitrile (pKa ~20-25) but bulky enough to minimize nucleophilic attack on the nitrile carbon.
-
-
Solvent: Toluene (preferred) or THF.
Step-by-Step Procedure
-
Preparation (Glovebox/Schlenk): Charge a reaction vial with Pd(dba)
(1-2 mol%) and Q-Phos (2-4 mol%). Add Toluene (0.5 M concentration relative to substrate). Stir for 5 minutes to form the active catalyst (solution turns from dark purple to orange/brown). -
Substrate Addition: Add the aryl halide (1.0 equiv) and the
-cyclobutyl nitrile (1.1 equiv). -
Base Addition: Add NaO
-Bu (1.5 equiv) in one portion.-
Note: The solution may darken immediately; this is normal.
-
-
Reaction: Seal the vial and heat to 80–100 °C . Monitor via LCMS.
-
Time: Conversion usually reaches >95% within 2-6 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of silica or Celite to remove Pd black. Concentrate and purify via flash chromatography.
Data Summary: Substrate Scope (Representative)
| Aryl Halide (Ar-X) | Ligand | Yield (%) | Notes |
| 4-Bromoanisole | P( | 92% | Standard benchmark. |
| 2-Chlorotoluene | Q-Phos | 84% | Tolerates ortho-sterics. |
| 3-Bromopyridine | Q-Phos | 78% | Heterocycles require Q-Phos. |
| 4-Chlorobenzonitrile | Q-Phos | 88% | Tolerates electrophiles. |
Protocol B: Negishi-Type Cross-Coupling (Zinc Enolate)
Best for: Base-sensitive substrates, complex heteroaryl halides, or late-stage functionalization.
If Protocol A fails due to base sensitivity (e.g., presence of esters or acidic protons), the Knochel-type Negishi coupling is the superior alternative. This method pre-forms the zinc enolate, which is softer and more functional-group tolerant.[2]
Reagents & Materials
-
Zinc Base: TMPZnCl[3]·LiCl (Commercial solution, ~1.0 M in THF).
-
Why: TMP (tetramethylpiperidide) is a non-nucleophilic base that performs "soft" deprotonation.
-
-
Catalyst: XPhos-Pd-G2 or Pd(OAc)
/XPhos. -
Solvent: THF (anhydrous).
Step-by-Step Procedure
-
Zincation (In Situ):
-
In a dry flask under Argon, add the
-cyclobutyl nitrile (1.0 equiv) and THF. -
Cool to 0 °C .
-
Dropwise add TMPZnCl·LiCl (1.1 equiv). Stir for 30 mins at 0 °C.
-
Checkpoint: The solution now contains the cyclobutyl zinc reagent. It is stable at this temperature.
-
-
Catalyst Prep: In a separate vial, mix the Aryl Halide (0.8 - 1.0 equiv) and XPhos-Pd-G2 (2 mol%) in THF.
-
Coupling: Transfer the catalyst/halide solution into the zinc reagent flask via cannula or syringe.
-
Reaction: Warm to RT or heat gently to 50 °C .
-
Quench: Quench with saturated NH
Cl solution. Extract with EtOAc.
Troubleshooting & Optimization Logic
When yields are low, use this decision matrix to diagnose the failure mode.
Caption: Systematic diagnosis of reaction failure based on starting material (SM) fate.
References
-
Culkin, D. A., & Hartwig, J. F. (2002).[5] Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the
-Arylation of Nitriles. Journal of the American Chemical Society, 124(32), 9330–9331.-
[Link]
- Core Reference: Establishes the mechanism of C- vs N-binding and the requirement for bulky phosphines.
-
-
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[6] Efficient Synthesis of
-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[2][6][7] Journal of the American Chemical Society, 124(42), 12557–12565.-
[Link]
- Context: Provides the foundational "P(t-Bu)3" protocols often adapted for nitriles.
-
-
Wu, L., & Hartwig, J. F. (2005).[8] Mild Palladium-Catalyzed Selective Monoarylation of Nitriles. Journal of the American Chemical Society, 127(45), 15824–15832.[8]
-
[Link]
- Optimization: Details the use of silyl nitriles and zinc reagents for milder conditions (basis for Protocol B).
-
-
You, J., & Verkade, J. G. (2003).[4] A General Method for the Direct
-Arylation of Nitriles with Aryl Chlorides.[4] Angewandte Chemie International Edition, 42(41), 5051–5053. -
Kienle, M., Dubbaka, S. R., Brade, K., & Knochel, P. (2007). TMPZnCl·LiCl: A New Active Selective Base for the Directed Zincation of Sensitive Aromatics and Heteroaromatics. European Journal of Organic Chemistry, 2007(25), 4166–4176.
-
[Link]
- Protocol B Foundation: Defines the preparation and use of the TMP-Zinc base used in the Negishi-type protocol.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 3. Highly Diastereoselective α-Arylation of Cyclic Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides [organic-chemistry.org]
- 5. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
- 6. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild palladium-catalyzed selective monoarylation of nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reduction of 2-Cyclobutyl-2-methylpropanenitrile to (2-Cyclobutyl-2-methylpropyl)amine
Executive Summary
This guide details the reduction of 2-Cyclobutyl-2-methylpropanenitrile (CAS: 1849197-83-6) to its corresponding primary amine, (2-Cyclobutyl-2-methylpropyl)amine .
The transformation presents two specific chemosynthetic challenges:
-
Steric Hindrance: The
-carbon is quaternary (bonded to a methyl group, a cyclobutyl ring, and the nitrile). This steric bulk significantly retards nucleophilic attack at the nitrile carbon, necessitating high-energy reducing agents or elevated temperatures. -
Ring Strain: While the cyclobutyl moiety is more robust than cyclopropyl, it remains susceptible to ring-opening or rearrangement under hyper-acidic conditions or vigorous catalytic hydrogenation with specific metals (e.g., Pt).
This note provides two validated protocols: a Lithium Aluminum Hydride (LiAlH
Strategic Route Analysis
| Method | Reagent System | Suitability | Critical Mechanism Note |
| Chemical Reduction | LiAlH | High (Lab Scale) | The "Gold Standard" for hindered nitriles. The small hydride anion ( |
| Catalytic Hydrogenation | H | High (Scale Up) | Economical for large batches. Ammonia is strictly required to prevent the intermediate imine from condensing with the product amine (dimerization). |
| Borane Reduction | BH | Moderate | Effective but often requires elevated temperatures for hindered substrates. Risk of forming stable borane-amine complexes requiring harsh acidic workup, which endangers the cyclobutyl ring. |
Detailed Experimental Protocols
Protocol A: Chemical Reduction using LiAlH (Recommended for <50g)
Rationale: LiAlH
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Cyclobutyl-2-methylpropanenitrile | 1.0 | Substrate |
| LiAlH | 2.0 - 2.5 | Reducing Agent (Excess ensures full conversion) |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free (0.2 M concentration) |
| Sodium Sulfate ( | N/A | Drying agent |
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive nitrogen atmosphere.
-
Reagent Prep: Charge the flask with LiAlH
solution (2.5 equiv). Cool to 0°C using an ice bath. -
Addition: Dissolve the nitrile (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH
over 30–45 minutes.-
Causality: Rapid addition can trigger a runaway exotherm. The low temperature prevents side reactions during the initial mixing phase.
-
-
Reaction: Once addition is complete, remove the ice bath and warm to room temperature. Then, heat to a gentle reflux (66°C) for 6–12 hours.
-
Monitoring: Monitor by TLC or GC-MS. The disappearance of the nitrile peak (
IR stretch) indicates completion.
-
-
Quenching (Fieser Method): Cool the mixture to 0°C. For every x grams of LiAlH
used, add carefully in sequence:-
x mL Water (Caution: Vigorous
evolution). -
x mL 15% NaOH solution.
-
3x mL Water.
-
Why: This specific ratio produces a granular, sand-like aluminum precipitate that is easily filtered, avoiding the gelatinous emulsions that trap the amine product.
-
-
Isolation: Warm to RT and stir for 15 minutes until the precipitate is white and granular. Filter through a celite pad. Wash the cake with THF.
-
Purification: Dry the filtrate over
, filter, and concentrate under reduced pressure. If necessary, purify via Kugelrohr distillation or column chromatography (DCM/MeOH/NH OH).
Protocol B: Catalytic Hydrogenation (Raney Nickel)
Rationale: Avoids hazardous aluminum waste. The addition of ammonia is non-negotiable; it shifts the equilibrium of the intermediate aldimine towards the primary amine, preventing the formation of the secondary amine dimer (
Reagents
-
Catalyst: Raney Nickel (active slurry in water, washed with EtOH). Load: 10-20 wt% relative to substrate.
-
Solvent: Methanol or Ethanol (saturated with ammonia gas or containing 7N NH
). -
Hydrogen Pressure: 50–100 psi (3.5–7 bar).
-
Temperature: 50°C.
Procedure
-
Vessel Prep: Use a high-pressure hydrogenation reactor (Parr bomb).
-
Loading: Charge the reactor with the nitrile, solvent (MeOH/NH
), and Raney Nickel catalyst.-
Safety: Raney Nickel is pyrophoric when dry. Keep wet/under solvent at all times.
-
-
Purging: Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.
-
Reaction: Pressurize to 60 psi
. Heat to 50°C with vigorous stirring.-
Note: Higher temperatures (>80°C) increase the risk of cyclobutyl ring cleavage.
-
-
Workup: After consumption of starting material (approx. 12-24h), cool the vessel and vent. Filter the catalyst carefully over Celite (keep wet). Concentrate the filtrate to obtain the crude amine.[2]
Mechanistic Logic & Visualization[3]
The reduction proceeds through sequential hydride additions.[3] The steric bulk of the cyclobutyl and methyl groups mainly affects the first addition step (formation of the imine anion).
Figure 1: Reaction mechanism and potential side-reaction pathways. The steric hindrance at the alpha-position slows the initial hydride attack, requiring vigorous conditions (reflux/high pressure).
Analytical Validation
| Technique | Expected Signal | Interpretation |
| IR Spectroscopy | Disappearance of | Loss of Nitrile ( |
| IR Spectroscopy | Appearance of 3300–3400 cm | Formation of Primary Amine ( |
| MS (ESI+) | Molecular ion peak for |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reduction due to sterics. | Increase reaction time or switch solvent to Diglyme (higher BP) for LiAlH |
| Secondary Amine | Dimerization during hydrogenation. | Increase |
| Emulsion during Workup | Improper quenching of Aluminum salts. | Strictly follow the Fieser method (1:1:3 ratio). Do not add excess water initially. Use Rochelle's salt if Fieser fails. |
| Ring Opening | Harsh conditions (Acidic/High Temp). | Avoid acidic workups. Keep hydrogenation temp <60°C. Avoid Pt catalysts. |
References
-
Brown, H. C.; Choi, Y. M. "Selective reductions. 29. The rapid reaction of nitriles with lithium aluminum hydride in the presence of aluminum chloride." Journal of Organic Chemistry, 1982 , 47(20), 3923–3930. Link
- Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
-
BenchChem. "Application Notes: (Cyclobutylmethyl)(methyl)amine in Pharmaceutical Intermediate Synthesis." BenchChem Application Library, 2025 .[2] Link
-
Organic Chemistry Portal. "Reduction of Nitriles to Amines." (General overview of hydride and catalytic methods). Link
- Gould, F. E.; Johnson, G. S. "Preparation of Cyclobutylamines." Journal of Organic Chemistry, 1960, 25(10), 1658. (Stability of cyclobutyl rings).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Volatile Cyclobutane Nitrile Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of volatile cyclobutane nitrile intermediates. These molecules present unique challenges due to their low boiling points and the inherent ring strain of the cyclobutane moiety, which can lead to instability. This document is designed to provide both theoretical understanding and practical, field-proven solutions to common purification issues.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Problem 1: Significant loss of product and low recovery after purification.
Question: I've confirmed product formation via crude NMR/GC-MS, but my final isolated yield is extremely low after rotary evaporation and/or column chromatography. Where is my compound going?
Causality & Solution:
The primary culprit for low recovery of these compounds is their high volatility. Standard laboratory procedures designed for less volatile substances can lead to significant product loss through evaporation.
Potential Causes & Recommended Solutions:
-
Aggressive Rotary Evaporation: High vacuum and/or high bath temperatures will cause your low-boiling point nitrile to evaporate along with the solvent.
-
Solution: Always use a cold trap (dry ice/acetone or a cryocooler) between your rotary evaporator and the vacuum pump. Keep the bath temperature low, ideally at or slightly above room temperature. Apply vacuum gradually and carefully monitor for bumping. It is better to leave a small amount of a high-boiling solvent (like toluene) and remove it on a high-vacuum line with a liquid nitrogen trap than to aggressively heat a lower-boiling solvent.
-
-
Evaporation During Chromatography: The large surface area of the silica gel and the flow of gas (if using pressure) can cause volatile compounds to be carried away.
-
Solution:
-
Sample Loading: Load your crude product dissolved in a minimal amount of a non-polar solvent like hexane or dichloromethane to ensure a tight band at the start.[1][2]
-
Solvent Head: Maintain a generous head of solvent above the silica bed at all times to ensure the column does not run dry.
-
Sealed System: If possible, use a closed flash chromatography system to minimize evaporation.
-
-
-
Decomposition on Stationary Phase: Standard silica gel is acidic and can catalyze the decomposition or ring-opening of strained cyclobutane rings.[3]
-
Solution: Use deactivated or neutral stationary phases. You can prepare deactivated silica gel by treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1% triethylamine in your eluent system). Alternatively, use neutral alumina as your stationary phase.
-
Problem 2: My purified compound is still contaminated with a persistent impurity.
Question: Despite distillation or chromatography, I have a stubborn impurity with a similar boiling point or Rf value to my product. How can I achieve higher purity?
Causality & Solution:
Achieving separation between compounds with very similar physical properties requires optimizing the chosen purification technique to exploit subtle differences between the molecules.
Potential Causes & Recommended Solutions:
-
Co-boiling Impurities (Azeotropes): Some impurities, particularly residual solvents or byproducts from the synthesis, may form an azeotrope with your product, making separation by standard distillation difficult or impossible.[4]
-
Solution: Azeotropic Distillation. The addition of a third component can form a new, lower-boiling azeotrope with the impurity, allowing for its removal. For example, methanol can be used to form azeotropes with hydrocarbon impurities, which can then be distilled off at a lower temperature than the desired nitrile.[4]
-
-
Insufficient Separation Efficiency in Distillation: A simple distillation is often inadequate for separating liquids with boiling points closer than 25-50 °C.[5][6]
-
Solution: Fractional Distillation Under Vacuum. This is the most powerful method for this scenario.
-
Vacuum: Reduces the boiling point of your compounds, preventing thermal decomposition.[7][8]
-
Fractionating Column: Using a packed column (e.g., Vigreux or one with Raschig rings) provides multiple theoretical plates for condensation-revaporization cycles, dramatically improving separation efficiency.[9]
-
-
-
Poor Resolution in Chromatography: The chosen solvent system may not be optimal for separating the compounds of interest.
-
Solution: Optimize Chromatography Conditions.
-
Solvent System: Systematically screen different solvent systems. For normal phase silica, mixtures of hexanes and ethyl acetate are a good starting point.[1] If your compounds are very non-polar, consider systems like toluene/hexane.
-
Isocratic vs. Gradient: A shallow solvent gradient can often resolve closely eluting spots more effectively than an isocratic (constant solvent mixture) elution.
-
Reversed-Phase Chromatography: If your nitrile has some polar character, reversed-phase chromatography (using a C18 column with polar solvents like water/acetonitrile) can provide a completely different selectivity and may separate impurities that co-elute on normal phase.[10]
-
-
Problem 3: Analysis shows impurities that were not present in the crude mixture.
Question: My crude sample looks clean, but after purification by GC or distillation, my analytical data (GC-MS, NMR) shows new peaks. Is my compound decomposing?
Causality & Solution:
This issue points towards compound instability under the conditions of purification or analysis. Volatile cyclobutane nitriles can be sensitive to both heat and chemical environments.
Potential Causes & Recommended Solutions:
-
Thermal Decomposition: Heating during distillation, even under vacuum, can cause degradation if the temperature is too high.
-
Solution: Use the lowest possible pressure (high vacuum) to minimize the required distillation temperature.[8] Ensure the heating mantle is not set unnecessarily high and that the distillation proceeds at a steady, controlled rate.
-
-
Decomposition During GC-MS Analysis: The high temperature of the GC injection port can cause thermally labile compounds to fragment or rearrange, creating artifacts that are not actually present in the bulk sample.[11]
-
Solution:
-
Confirm with NMR: Analyze the post-purification sample by ¹H NMR. Since this is a non-destructive, room-temperature technique, it will give you a true picture of the sample's composition. If the NMR is clean but the GC-MS shows impurities, it is highly likely an analytical artifact.[11]
-
Modify GC Method: If possible, try lowering the injector temperature on the GC-MS to see if the impurity peaks diminish or disappear.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: Which purification method should I choose first: distillation or chromatography?
The choice depends on several factors: the scale of your reaction, the thermal stability of your compound, and the boiling point differences between your product and impurities. Use the following decision tree to guide your choice.
Caption: Decision workflow for selecting a purification method.
Q2: What are the essential safety precautions for handling these compounds?
Nitriles as a class should be handled with care due to their potential toxicity. Volatility adds an inhalation risk.
-
Ventilation: Always handle volatile nitriles in a certified chemical fume hood to prevent inhalation of vapors.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves (check for breakthrough times for your specific compounds and solvents).[12][13]
-
Waste Disposal: Dispose of all nitrile-containing waste in properly labeled, sealed containers according to your institution's hazardous waste guidelines.[2][13]
-
Avoid Acidic Conditions: Avoid strong acidic conditions during workup, as this can potentially lead to the liberation of toxic hydrogen cyanide gas.
Q3: What are the most common impurities I can expect from a typical synthesis?
The impurities will depend on the synthetic route used.
-
From Alkyl Halides (Kolbe Nitrile Synthesis): Unreacted alkyl halide and isonitrile byproducts are common.[14][15] Isonitriles can often be removed by a dilute acid wash during workup, as they hydrolyze more readily than nitriles.[15]
-
From Amide Dehydration: Unreacted primary amide is the most likely impurity.[16][17] Since amides are much less volatile and significantly more polar, they are usually easily separated by distillation or chromatography.
-
From Cyclobutanone Oximes: Unreacted oxime and potential byproducts from ring-opening reactions can be present.[18]
Q4: How can I analyze the purity of my final product?
A combination of techniques is recommended for a comprehensive assessment.
-
Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and detecting volatile impurities. A flame ionization detector (FID) is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and quantify impurities, even those that are not visible by other methods.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the characteristic nitrile (C≡N) stretch, which typically appears as a sharp, medium-intensity peak around 2240-2260 cm⁻¹.
Data & Protocols
Table 1: Common Solvents for Flash Chromatography
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| n-Hexane | 69 | 0.1 | Standard non-polar base for eluents. Highly volatile. |
| Dichloromethane (DCM) | 40 | 3.1 | Good for dissolving a wide range of compounds for column loading. Very volatile.[2] |
| Diethyl Ether | 35 | 2.8 | Highly volatile and flammable. Can form peroxides. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Common polar co-solvent with hexane.[1] |
| Toluene | 111 | 2.4 | Less volatile non-polar solvent. Useful for difficult separations or to reduce product evaporation. |
Experimental Protocol: Vacuum Fractional Distillation of a Volatile Cyclobutane Nitrile
This protocol outlines the general steps for purifying a thermally stable cyclobutane nitrile with a boiling point >150 °C at atmospheric pressure.
Apparatus:
-
Round-bottom flask (distilling flask)
-
Magnetic stir bar or boiling chips
-
Fractionating column (e.g., Vigreux) insulated with glass wool or aluminum foil
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s) (e.g., pear-shaped or round-bottom)
-
Vacuum adapter
-
Cold trap and vacuum pump
-
Heating mantle and stirrer
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all ground-glass joints are clean, lightly greased with vacuum grease, and secured with clips. The thermometer bulb should be positioned just below the side arm leading to the condenser.[9]
-
Charge the Flask: Add the crude nitrile (pre-dried with a drying agent like MgSO₄ if necessary) and a stir bar to the distilling flask. Do not fill the flask more than two-thirds full.
-
Engage Vacuum: Connect the apparatus to the vacuum line with the cold trap in place. Slowly and carefully apply the vacuum. Observe for any initial bubbling as residual low-boiling solvents are removed.
-
Begin Heating: Once a stable, low pressure is achieved, begin stirring and gently heat the distilling flask with the heating mantle.
-
Observe Distillation: Watch for a ring of condensate to slowly rise up the fractionating column.[8][9] If the ring stalls, you may need to increase the heat slightly. A slow, steady distillation rate is key to good separation.
-
Collect Fractions:
-
Forerun: Collect the first few drops of distillate in a separate receiving flask. This fraction will contain any remaining low-boiling impurities. The temperature should be unstable during this phase.
-
Main Fraction: When the temperature at the distillation head stabilizes, switch to a new, pre-weighed receiving flask. Record the stable temperature and the pressure; this is the boiling point of your product.[8]
-
End Fraction: If the temperature begins to drop or rise sharply, the main fraction is finished. Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive residues.
-
-
Shutdown: Remove the heating mantle and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.
Caption: A logical workflow for troubleshooting low product recovery.
References
-
Bode, J. How To: Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Flash Chromatography. OpenOChem Learn. [Link]
-
Flash gas chromatography for analysis of volatile compounds from Houttuynia cordata Thunb. ResearchGate. [Link]
- Teter, J. W. (1945). Purification of nitriles. U.S. Patent No. 2,388,506. Washington, DC: U.S.
-
Successful Flash Chromatography. King Group. [Link]
-
Lee, G. H., & Lee, H. K. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(3), 875–914. [Link]
-
What is the Chemistry Behind Normal-Phase Flash Chromatography? Biotage. [Link]
-
NITRILES. Centers for Disease Control and Prevention (CDC). [Link]
-
Boadas-Vaello, P., Jover, E., Llorens, J., & Bayona, J. M. (2008). Determination of Cyanide and Volatile Alkylnitriles in Whole Blood by Headspace Solid-Phase Microextraction and Gas Chromatography With Nitrogen Phosphorus Detection. Journal of Chromatography B, 870(1), 17–21. [Link]
-
How To: Purify by Distillation. University of Rochester, Department of Chemistry. [Link]
-
How to Purify by Distillation at Reduced Pressures (Vacuum Distillation). University of Rochester, Department of Chemistry. [Link]
-
Preparation of Nitriles. Chemistry LibreTexts. [Link]
-
Fractional distillation. Wikipedia. [Link]
-
Making Nitriles. Chemguide. [Link]
-
How can I remove nitrile impurities from the oxime? ResearchGate. [Link]
- Process for producing aromatic nitrile.
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]
-
Distillation. EBSCO. [Link]
-
Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. [Link]
-
How to Purify by Fractional Distillation at Atmospheric Pressure. University of Rochester, Department of Chemistry. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. Department of Physics & Chemistry, The Chinese University of Hong Kong. [Link]
-
Kolbe nitrile synthesis. Sciencemadness Wiki. [Link]
-
Protein purification troubleshooting guide. Dutscher. [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
-
Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. National Center for Biotechnology Information (NCBI). [Link]
-
CHEMICAL PURITY ANALYSIS. Agilent. [Link]
-
Simple and Fractional Distillation. YouTube. [Link]
-
Cyclobutane. Wikipedia. [Link]
-
Gas chromatographic analysis of aliphatic nitriles in aqueous acidic solution. Scilit. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. National Center for Biotechnology Information (NCBI). [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). National Center for Biotechnology Information (NCBI). [Link]
-
Fractional Distillation. ChemBAM. [Link]
- Process for the recovery and purification of cyclobutanone.
-
Preparation of Nitriles. Chemistry Steps. [Link]
-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]
-
Standard Operating Procedure for the Total Volatile Measurement of Consumer Products. California Air Resources Board. [Link]
-
Fractional Distillation Guide. Scribd. [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Distillation | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 7. How To [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 18. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclobutane Purification Hub
Topic: Separation of gem-dimethyl cyclobutane impurities Ticket ID: CYCLO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Cyclobutane Purification Hub. You are likely here because you are dealing with a rigid, lipophilic gem-dimethyl cyclobutane scaffold (common in terpene synthesis and peptidomimetics) and facing one of three critical failures:
-
Detection Failure: Your compound is invisible on standard UV-Vis.
-
Resolution Failure: Diastereomers (cis/trans) co-elute on Normal Phase (NP) Flash.
-
Identification Failure: You cannot definitively assign stereochemistry via 1D NMR.
This guide treats your purification challenge as a system engineering problem. Follow the modules below to diagnose and resolve your specific bottleneck.
Module 1: The "Invisible Peak" (Detection Strategy)
Issue: gem-dimethyl cyclobutanes often lack conjugated
If you rely solely on UV, you are likely fractionating noise. You must utilize "Universal Detectors" that respond to mass/particulates rather than light absorption.
Diagnostic Workflow
Figure 1: Decision matrix for selecting the appropriate detector based on structural properties.
Protocol: Optimizing ELSD for Volatile Cyclobutanes
gem-dimethyl cyclobutanes can be semi-volatile. Standard ELSD settings may evaporate your product along with the solvent.
-
Nebulizer Temperature: Set to 30°C - 35°C (Low).
-
Gas Flow (N2): Increase to 1.6 - 1.8 SLM (Standard Liters per Minute) to ensure nebulization without excessive heat.
-
Gain: Set to High (non-linear response is expected).
Module 2: Isomer Separation (SFC vs. HPLC)
Issue: The gem-dimethyl group creates a "greasy ball" effect. The molecule is highly lipophilic, and the subtle shape difference between cis and trans isomers is often insufficient for separation on silica gel (Normal Phase) or C18 (Reverse Phase).
The Gold Standard: Supercritical Fluid Chromatography (SFC) SFC is the superior technique here. The compressibility of supercritical CO2 allows it to penetrate the rigid cyclobutane structure better than liquids, maximizing the interaction with the stationary phase.
Comparative Data: Separation Efficiency
| Feature | Normal Phase (Flash) | Reverse Phase (C18) | SFC (Chiral/Achiral) |
| Selectivity mechanism | Polarity (Adsorption) | Hydrophobicity | Shape Recognition + H-Bonding |
| Cis/Trans Resolution | Poor ( | Moderate ( | Excellent ( |
| Solvent Removal | Slow (High BP solvents) | Difficult (Water) | Instant (CO2 evaporation) |
| Loading Capacity | High | Low | High |
SFC Screening Protocol (The "4x4" Method)
Do not guess. Run this matrix to find the optimal separation condition.
Step 1: Column Selection (Stationary Phase)
-
Column A: 2-Ethylpyridine (2-EP) – Best for achiral diastereomers.
-
Column B: Diol – Good for H-bonding isomers.
-
Column C: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H) – Shape selective.
-
Column D: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC) – High steric selectivity.
Step 2: Modifier Selection (Mobile Phase) Run a gradient from 2% to 20% co-solvent in CO2 over 5 minutes.
-
Modifier 1: Methanol (Protic, strong).
-
Modifier 2: Isopropanol (Bulky, lower strength).
Step 3: Execution
If resolution (
Module 3: Chemical Resolution (Derivatization)
Issue: You do not have access to SFC, and Normal Phase is failing. Solution: "Tag" the molecule to induce a polarity difference or create a crystalline solid.
Strategy: The "Heavy" Ester
If your cyclobutane has a hydroxyl or carboxyl handle, attach a large, planar aromatic group. This serves two purposes:
-
UV Visibility: Adds a chromophore.
-
-
Stacking: The cis and trans isomers will present the aromatic ring differently to the silica surface, amplifying separation.
Protocol: p-Nitrobenzoate Derivatization
-
React: Cyclobutane-OH + p-Nitrobenzoyl chloride + Pyridine + DMAP (
C to RT). -
Purify: The p-nitrobenzoate derivatives usually separate easily on standard silica (Hexane/EtOAc) due to the strong dipole of the nitro group interacting with the silica.
-
Hydrolyze: LiOH/THF/H2O recovers the pure alcohol.
Module 4: Structural Identification (NMR)
Issue: You have separated two peaks (Peak A and Peak B) but don't know which is cis and which is trans. Theory: The gem-dimethyl group breaks symmetry differently in cis vs trans isomers.
Differentiation Logic
| Feature | Trans Isomer | Cis Isomer |
| Symmetry | Often | Often |
| Methyl Signals | May appear as 1 signal (if symmetric) or distinct. | Distinct signals (Axial-like vs Equatorial-like). |
| NOE Signal | Weak/None between substituent and Me-groups (opposite faces). | Strong NOE between substituent and one of the Me-groups (same face). |
NOE Experiment Setup
-
Sample: 10 mg in
(filtered, no floaters). -
Experiment: 1D-NOESY or 2D-NOESY.
-
Target: Irradiate the Methine proton (
to the substituent). -
Observation:
-
If you see enhancement of a Methyl group
Cis (Substituent and Methyl are on the same side). -
If you see enhancement of the other ring proton only
Trans .
-
References
-
SFC vs HPLC for Lipophilic Compounds
- Desfontaine, V., et al. "Supercritical fluid chromatography in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2015.
-
Detection Strategies (ELSD/CAD)
- Magnusson, L.E., et al. "Performance of Charged Aerosol Detection and Evaporative Light Scattering Detection." LCGC North America, 2012.
-
Cyclobutane Stereochemistry & NMR
- Wiberg, K. B., et al. "Conformational energies and structures of cyclobutanes." The Journal of Organic Chemistry, 2008.
-
Chemical Resolution of Cyclobutanes
Sources
Technical Support Center: Thermal Stability of Cyclobutane Rings in High-Temperature Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane-containing molecules at elevated temperatures. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for your high-temperature reactions. My aim is to move beyond simple protocols and explain the why behind the experimental observations, grounded in the fundamental principles of physical organic chemistry.
Introduction: The Energetic Challenge of the Four-Membered Ring
The cyclobutane ring, a common motif in natural products and a valuable synthetic intermediate, presents unique challenges in high-temperature applications. Its significant ring strain, a combination of angle strain and torsional strain, makes it susceptible to thermal decomposition.[1][2][3][4] Understanding the delicate balance between the desired reaction pathway and the inherent instability of the cyclobutane ring is critical for successful experimentation. This guide will equip you with the knowledge to anticipate, diagnose, and solve common issues encountered when subjecting these strained systems to thermal stress.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during your high-temperature experiments involving cyclobutane rings, providing potential causes and actionable solutions.
Issue 1: My reaction is producing ethylene and other small alkenes, leading to low yield of the desired product.
Question: I am attempting a high-temperature reaction with a cyclobutane-containing starting material, but I'm observing significant formation of ethylene and other small alkenes, which is lowering the yield of my target molecule. What is happening and how can I prevent it?
Answer:
The observation of ethylene is a classic sign of cyclobutane ring pyrolysis.[5] Due to its inherent ring strain, the cyclobutane ring can undergo a unimolecular decomposition to form two molecules of ethylene. This process typically occurs at temperatures above 400°C.
Causality: The thermal decomposition of cyclobutane proceeds through a biradical intermediate.[5][6][7] The high temperature provides the necessary activation energy to cleave a C-C bond in the ring, forming a tetramethylene biradical. This biradical can then cleave the opposite C-C bond to yield two molecules of ethylene.
Experimental Protocol for Diagnosis and Mitigation:
-
Temperature Optimization: Carefully screen a range of reaction temperatures. It's possible that a lower temperature will be sufficient to promote your desired reaction without initiating significant pyrolysis.
-
Reaction Time Reduction: Minimize the time your compound spends at high temperatures. Shorter reaction times can favor the desired transformation over the slower decomposition pathway.
-
Catalyst Screening: If applicable to your desired reaction, investigate the use of a catalyst that could lower the activation energy of your target transformation, allowing you to run the reaction at a lower, safer temperature.
-
Flow Chemistry: For gas-phase reactions, consider using a flow reactor. The short residence times in the heated zone can significantly reduce the extent of pyrolysis.
Issue 2: The thermal stability of my substituted cyclobutane is unexpectedly low (or high) compared to unsubstituted cyclobutane.
Question: I'm working with a substituted cyclobutane, and its thermal stability is not what I expected based on the behavior of the parent cyclobutane. Why is this the case?
Answer:
Substituents can have a profound effect on the thermal stability of the cyclobutane ring. The nature of the substituent and its position on the ring can either stabilize or destabilize the ring, or the transition state leading to its decomposition.
Causality:
-
Stabilizing Substituents: Substituents that can stabilize the biradical intermediate formed during pyrolysis will lower the activation energy for ring opening and thus decrease the thermal stability. For example, a cyano group has been shown to reduce the activation energy for cyclobutane pyrolysis.[8]
-
Steric Effects: Bulky substituents can increase ring strain, potentially lowering the decomposition temperature. Conversely, certain substitution patterns might relieve some of the inherent strain in the ground state, leading to increased thermal stability.
-
Electronic Effects: Electron-donating and electron-withdrawing groups can influence the strength of the C-C bonds within the ring and affect the stability of the transition state for ring opening.
Experimental Protocol for Characterization:
-
Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA): These techniques can provide quantitative data on the decomposition temperature of your substituted cyclobutane. Comparing this to the parent cyclobutane will give you a clear measure of the substituent's effect.
-
Kinetic Studies: Perform a series of reactions at different temperatures and monitor the rate of decomposition. This will allow you to determine the Arrhenius parameters (activation energy and pre-exponential factor) and quantify the substituent's impact on the reaction kinetics.
-
Computational Modeling: Density functional theory (DFT) calculations can be a powerful tool to understand the effect of substituents on the geometry, strain energy, and activation barriers for the ring-opening of cyclobutanes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the thermal instability of the cyclobutane ring?
The primary reason for the thermal instability of cyclobutane is its significant ring strain , which is estimated to be around 26.3 kcal/mol.[2][4] This strain arises from two main factors:
-
Angle Strain: The ideal bond angle for an sp³ hybridized carbon is 109.5°. In a planar cyclobutane, the C-C-C bond angles would be 90°, leading to significant deviation from the ideal angle. To alleviate some of this strain, cyclobutane adopts a slightly puckered conformation.[1][2]
-
Torsional Strain: In the puckered conformation, there is still eclipsing of hydrogen atoms on adjacent carbon atoms, which contributes to the overall strain energy.[2][3]
This stored energy makes the cyclobutane ring more susceptible to bond cleavage at high temperatures compared to less strained cycloalkanes like cyclopentane and cyclohexane.[1][3]
Q2: What is the primary mechanism for the thermal decomposition of unsubstituted cyclobutane?
The thermal decomposition of cyclobutane primarily proceeds through a unimolecular reaction to form two molecules of ethylene .[5] The generally accepted mechanism involves the formation of a tetramethylene biradical intermediate .[5][6][7]
Here is a visualization of the process:
Caption: Thermal decomposition of cyclobutane via a biradical intermediate.
Q3: How do reaction conditions like pressure and surface effects influence cyclobutane pyrolysis?
The thermal decomposition of cyclobutane is a unimolecular reaction, and its rate can be pressure-dependent, especially at low pressures.[5] At very low pressures, the rate of collisional activation of cyclobutane molecules may become the rate-limiting step.
Surface effects can also play a role, particularly at lower temperatures.[9][10] The walls of the reaction vessel can sometimes catalyze the decomposition, leading to an enhanced reaction rate. It is good practice to investigate the surface-to-volume ratio of your reactor to assess the potential for surface-catalyzed side reactions.
Q4: Are there alternative thermal reaction pathways for cyclobutane besides decomposition to ethylene?
While the formation of ethylene is the dominant pathway for unsubstituted cyclobutane, substituted cyclobutanes can exhibit different thermal reactivities. For instance, cyclobutanemethanol has been shown to thermally decompose to ethene and allyl alcohol.[11][12] The nature and position of substituents can open up alternative reaction channels, such as isomerization or fragmentation to different sets of products.
Quantitative Data Summary
The following table summarizes key quantitative data related to the thermal stability of cyclobutane.
| Parameter | Value | Source |
| Ring Strain Energy | ~26.3 kcal/mol | [2][4] |
| Heat of Combustion per CH₂ group | ~163 kcal/mol | [1] |
| Activation Energy for Pyrolysis | ~62-63 kcal/mol | [5] |
| Typical Decomposition Temperature | > 400 °C | [13] |
Experimental Protocols
Protocol 1: Determination of Decomposition Onset Temperature using TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the cyclobutane-containing compound into a TGA pan.
-
Instrument Setup:
-
Purge the TGA with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Set the temperature program to ramp from ambient temperature to a temperature above the expected decomposition point (e.g., 600°C) at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis: The onset of decomposition is identified as the temperature at which a significant mass loss begins.
Protocol 2: Small-Scale Pyrolysis for Product Identification
-
Apparatus: Use a sealed tube or a small-scale flow reactor.
-
Reaction Setup:
-
Place a known amount of the cyclobutane derivative in the reaction vessel.
-
If using a sealed tube, purge with an inert gas before sealing.
-
If using a flow reactor, establish a steady flow of an inert carrier gas through the reactor.
-
-
Heating: Heat the reactor to the desired temperature for a specific duration.
-
Product Trapping: For volatile products, use a cold trap (e.g., liquid nitrogen) to collect the effluent from the reactor.
-
Analysis: Analyze the trapped products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the decomposition products.
Logical Relationship Diagram
Caption: Factors influencing the outcome of high-temperature reactions of cyclobutanes.
References
- The Thermal Decomposition of Cyclobutane at Low Pressures.
- Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn.
- A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane. Benchchem.
- Kinetic Isotope Effects in the Pyrolysis of Cyclopropane and Cyclobutane. AIP Publishing.
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- Kinetic Isotope Effects in the Pyrolysis of Cyclopropane and Cyclobutane. AIP Publishing.
- 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
- The thermal decomposition of cyclobutane-1,2-dione. Canadian Science Publishing.
- Ring strain. Wikipedia.
- Thermal unimolecular decomposition of cyclobutanemethanol. Journal of the Chemical Society, Faraday Transactions.
- Thermal unimolecular decomposition of cyclobutanemethanol. Journal of the Chemical Society, Faraday Transactions.
- The thermal decomposition of cyclobutane-1,2-dione. Canadian Science Publishing.
- Very low‐pressure pyrolysis of cyclobutyl cyanide. The cyano stabilization energy. The Journal of Chemical Physics.
Sources
- 1. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. | PDF or Rental [articles.researchsolutions.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Thermal unimolecular decomposition of cyclobutanemethanol - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Thermal unimolecular decomposition of cyclobutanemethanol - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Nitrile Reduction Troubleshooting
Ticket System Status: ONLINE Operator: Senior Application Scientist Subject: Advanced Protocols for Difficult Nitrile Reductions
Welcome to the Nitrile Reduction Support Hub
You are likely here because standard hydrogenation (Pd/C, H₂) failed, resulted in a mixture of secondary amines, or destroyed other sensitive functionality on your scaffold. Nitrile reduction is deceptively simple in theory (
This guide treats your chemical problem as a technical support ticket. Select the error code below that matches your experimental failure.
Ticket #101: "My Product is Contaminated with Secondary Amines"
Diagnosis: You are experiencing Reductive Amination Coupling . This is the most common failure mode in nitrile reduction.
-
The Mechanism: The reaction proceeds via an aldimine intermediate (
). As primary amine product ( ) accumulates, it nucleophilically attacks the intermediate aldimine, expelling ammonia to form a secondary imine, which is then reduced to a secondary amine (dimer).[1]
Visual Diagnostic (Pathway Analysis):
Figure 1: The divergence between desired primary amine synthesis (Green) and secondary amine contamination (Red).
Troubleshooting Protocol:
-
The Ammonia Solution (Heterogeneous Catalysis):
-
Action: Saturate your solvent (MeOH or EtOH) with anhydrous ammonia or add
. -
Why: Le Chatelier’s principle. High concentrations of
shift the equilibrium away from the secondary imine and back toward the primary aldimine. -
Warning: Ammonia can inhibit certain catalysts (poisoning). Raney Nickel is robust; Pd/C is sensitive.
-
-
The Trapping Solution (Acidic Additives):
-
Action: Run the hydrogenation in acidic media (e.g., acetic acid, HCl/MeOH, or 2-5 equivalents of mineral acid).
-
Why: The primary amine product is immediately protonated to the ammonium salt (
), which is non-nucleophilic and cannot attack the aldimine intermediate [1].
-
-
The Catalyst Switch (Homogeneous):
-
Action: Switch to a Co-Pincer complex (see Ticket #102). These catalysts operate via metal-ligand cooperation that sterically and electronically disfavors the coupling pathway.
-
Ticket #102: "The Catalyst Ate My Halogens (Chemoselectivity)"
Diagnosis: You used a heterogeneous catalyst (Pd/C or Raney Ni) on a substrate containing aryl halides, esters, or ketones. The catalyst reduced the nitrile but also performed dehalogenation or ketone reduction.
Root Cause:
Heterogeneous surfaces (Pd, Ni) are "dumb" catalysts; they activate
Solution: Homogeneous Base-Metal Catalysis You must move to Pincer Complexes . These well-defined molecular catalysts (Mn, Co, Fe) operate via an "outer-sphere" mechanism where the nitrile is activated specifically by the ligand-metal interface, leaving other groups untouched.
Recommended Systems:
| Catalyst Class | Metal Center | Specific Complex | Tolerance Profile | Ref |
| Milstein Pincer | Manganese (Mn) | [(PNN)Mn(CO)₂] | Tolerates Esters, Ketones, Alkenes | [2] |
| Beller Pincer | Cobalt (Co) | [(PNP)Co] / [(PNNH)Co] | Excellent for Aryl Halides , Boronates | [3] |
| Kirchner Pincer | Iron (Fe) | [(PNP)Fe(H)(CO)] | Good for simple nitriles, cheaper | [4] |
Protocol: Cobalt-Catalyzed Selective Reduction
Target: Nitrile
-
Glovebox: Charge a vial with Cobalt Pincer Complex (1-2 mol%) and KOtBu (catalytic base, usually 1-2 eq relative to catalyst).
-
Solvent: Add dry THF or Toluene.
-
Substrate: Add nitrile (1.0 eq).
-
Hydrogenation: Transfer to an autoclave. Pressurize to 30-50 bar H₂ .
-
Conditions: Heat to 100-120°C for 12-24 hours.
-
Workup: Vent, filter through Celite, concentrate.
-
Note: This protocol rarely requires acid/ammonia additives because the mechanism inherently prevents secondary amine formation.
-
Ticket #103: "The Reaction Stalled at 50% Conversion"
Diagnosis: Product Inhibition (Catalyst Poisoning). Primary amines are strong sigma-donors. As the product forms, it binds irreversibly to the metal center (especially on surface catalysts like Pt or Pd), blocking active sites from further nitrile coordination.
Troubleshooting Steps:
-
The Scavenger Method:
-
Use Boc-Anhydride (
) in the reaction mixture (1.1 - 2.0 eq). -
Mechanism: As the amine forms, it is immediately trapped as the N-Boc carbamate. Carbamates are poor ligands and will not poison the catalyst.
-
Bonus: You isolate the protected amine, which is often easier to purify.[2]
-
-
The "Silyl Switch" (Hydrosilylation):
-
If
fails, switch to Hydrosilylation . -
Reagents: Silane (
or ) + Catalyst (e.g., or ). -
Why: This forms the
-silylamine. The silyl group is bulky and electronically distinct, preventing catalyst poisoning. The amine is released via acidic workup [5].ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Ticket #104: "My Substrate is Sterically Hindered"
Diagnosis:
Bulky groups (tertiary carbons, ortho-substitution) near the cyano group prevent the nitrile from coordinating "end-on" (
Decision Logic for Hindered Substrates:
Figure 2: Strategic decision tree for sterically encumbered nitrile substrates.
Technical Insight:
For hindered nitriles, the Lewis Acid Promoted hydrogenation is often the silver bullet. Adding stoichiometric or catalytic Lewis Acids (like
Experimental Protocol: The "Nuclear Option" (Raney Ni with Doping)
Use this when you have a robust substrate (no halogens) that refuses to reduce.
Safety Warning: Raney Nickel is pyrophoric.[3] Handle under Argon. Never let it dry out.
-
Preparation: Wash Commercial Raney Nickel slurry (W2 or W4 grade, approx 1g per 10mmol substrate) three times with absolute EtOH to remove water.
-
Additives: Transfer Raney Ni to the autoclave. Add substrate (10 mmol).
-
Solvent: 7N
in MeOH (prevents secondary amines). -
Doping: Add 1-5 mol%
(Molybdenum hexacarbonyl).
-
-
Reaction: Pressurize to 60-80 bar H₂ . Heat to 80°C .
-
Mechanism: Molybdenum acts as a synergistic promoter, activating the nitrile bond while Nickel activates the hydrogen. This bimetallic cooperation often cracks the toughest substrates.
References
-
Hitchcock, S. R., et al. "Grimy to Green: Methods for the Reduction of Nitriles." Tetrahedron, 2018. Link
-
Elangovan, S., et al. "Efficient and Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Manganese Pincer Complex." J. Am. Chem. Soc., 2016, 138(28), 8809–8814. Link
-
Adam, R., et al. "Cobalt-Catalyzed Hydrogenation of Nitriles to Primary Amines: A Stable and Versatile Catalyst System." Angew. Chem. Int. Ed., 2017, 56, 12167. Link
-
Langer, R., et al. "Efficient Hydrogenation of Nitriles to Primary Amines with Iron Pincer Catalysts." Chem. Commun., 2011, 47, 3711. Link
-
Gandhamsetty, N., et al. "Selective Reduction of Nitriles to Amines using Silanes."[4] J. Org.[4] Chem., 2015, 80(14), 7281–7287. Link
Sources
Validation & Comparative
C NMR Shifts for Quaternary Carbons in Cyclobutane Nitriles: A Comparative Technical Guide
The following guide provides an in-depth technical comparison of
Executive Summary
The identification of quaternary carbons in small, strained rings is a frequent bottleneck in structural elucidation. Cyclobutane nitriles, increasingly common in fragment-based drug discovery (e.g., JAK inhibitors), present unique NMR challenges due to ring strain anisotropy and longitudinal relaxation (
This guide objectively compares the chemical shift (
Mechanistic Principles of Chemical Shift
To accurately interpret shifts, one must understand the underlying physics governing the cyclobutane ring.
The Ring Strain Effect
Unlike acyclic systems, small rings impose geometric constraints that alter hybridization and magnetic anisotropy.
-
Cyclopropane (
): Exhibits significant "double-bond character" (Walsh orbitals). The ring current induces strong shielding , shifting carbons upfield (typically 0–15 ppm). -
Cyclobutane (
): The "puckered" conformation relieves torsional strain but maintains significant -character in the C-C bonds. This results in a deshielding effect relative to cyclopropane, but often a slight shielding relative to unstrained cyclopentane/cyclohexane rings. -
The
-Nitrile Effect: The cyano group (-CN) exerts a strong diamagnetic anisotropic effect. While typically deshielding ( -effect), its magnitude is modulated by the ring's geometric constraints.
Comparative Analysis: Chemical Shift Trends
The following data compares the
Table 1: Comparative C NMR Shifts of Quaternary -Carbons
Data represents typical ranges in
| Scaffold | Structure Type | Diagnostic Trend | ||
| Cyclopropane | 10.0 – 18.0 | 122 – 124 | Highly Shielded (Diagnostic) | |
| Cyclobutane | 30.0 – 38.0 | 123 – 125 | Intermediate / Distinct | |
| Cyclopentane | 42.0 – 48.0 | 124 – 126 | Deshielded (Aliphatic-like) | |
| Cyclohexane | 40.0 – 45.0 | 122 – 126 | Deshielded (Stereo-dependent*) | |
| Acyclic | t-Butyl/Isopropyl | 30.0 – 35.0 | 123 – 125 | Overlaps with Cyclobutane |
Critical Insight: The quaternary carbon in cyclobutane nitriles (
ppm) often overlaps with acyclic quaternary carbons. Differentiation requires observation of the unique-methylene signals of the cyclobutane ring, which typically appear around 28–32 ppm , distinct from the acyclic methyls.
Stereochemical Effects (Cis/Trans)
In 1,3-disubstituted cyclobutanes, the stereochemistry significantly impacts the quaternary shift due to the
-
Cis-isomer: Substituents are closer in space. Steric compression often leads to an upfield shift (shielding) of 1–3 ppm for the quaternary carbon compared to the trans isomer.
-
Trans-isomer: Minimizes steric clash, typically resonating downfield .
Experimental Protocols for Assignment
Quaternary carbons possess long spin-lattice relaxation times (
Protocol A: Optimized 1D C Acquisition
-
Pulse Sequence: Inverse Gated Decoupling (Igated) or standard pulse with extended delay.
-
Relaxation Delay (
): Set to 3–5 seconds (standard is often 1s). This allows full magnetization recovery for quaternary centers. -
Tip Angle: Use a
pulse instead of to allow faster repetition rates. -
Optional: Add a relaxation agent like Cr(acac)
(0.05 M) if sample quantity is limiting.
Protocol B: The Self-Validating Assignment Workflow
Do not rely on chemical shift prediction alone. Use this logic flow to confirm the assignment.
Figure 1: Logic flow for the rigorous assignment of quaternary carbons.
Diagnostic HMBC Correlations
The definitive proof of a quaternary cyclobutane carbon is the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
-
Look for
: Strong correlation from the protons on the adjacent ring carbons ( -protons) to the quaternary center. -
Look for
: If a methyl group is attached to the quaternary carbon (e.g., 1-methylcyclobutanecarbonitrile), it will show a very strong correlation to the quaternary C and the nitrile carbon (if bandwidth allows).
References
-
Fleming, F. F., & Wei, G. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry. [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for general shift ranges).
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
Wiberg, K. B., & Nist, B. J. (1961). The Nuclear Magnetic Resonance Spectra of Cyclobutane and Derivatives. Journal of the American Chemical Society. [Link]
Deconstructing the Signature: A Guide to the GC-MS Fragmentation Pattern of 2-Cyclobutyl-2-methylpropanenitrile
For Immediate Release
A Deep Dive into the Electron Ionization Mass Spectrometry of a Unique Nitrile
In the landscape of modern analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the identification and quantification of volatile and semi-volatile organic compounds. For researchers, scientists, and drug development professionals, a thorough understanding of the fragmentation patterns of novel molecules is paramount for accurate structural elucidation and method development. This guide provides an in-depth analysis of the predicted electron ionization (EI) fragmentation pattern of 2-Cyclobutyl-2-methylpropanenitrile, a compound of interest due to its unique combination of a sterically hindered nitrile and a strained cyclobutane ring.
Predicted Fragmentation Pathways of 2-Cyclobutyl-2-methylpropanenitrile
Upon electron ionization, 2-Cyclobutyl-2-methylpropanenitrile (molecular weight: 123.20 g/mol ) is expected to form a molecular ion (M⁺˙) at m/z 123. However, for nitriles, the molecular ion peak can sometimes be weak or even absent.[1] The subsequent fragmentation is anticipated to be dominated by pathways that relieve the strain of the cyclobutane ring and lead to the formation of stable carbocations and radical species.
The primary fragmentation events are predicted to involve:
-
Alpha-Cleavage: The bond between the cyclobutyl ring and the quaternary carbon bearing the nitrile group is a likely site for initial cleavage. This can proceed in two ways:
-
Loss of the cyclobutyl radical (•C₄H₇): This would result in a stable tertiary carbocation at m/z 68 (C₄H₆N⁺). This ion is stabilized by the nitrogen atom and the two methyl groups.
-
Loss of the isobutyronitrile radical (•C(CH₃)₂CN): This would lead to a cyclobutyl cation at m/z 55 (C₄H₇⁺).
-
-
Ring Opening of the Cyclobutane Moiety: Cyclobutane derivatives are known to undergo ring opening upon electron impact, often leading to the loss of neutral molecules like ethene (C₂H₄).[2]
-
Following ionization, the cyclobutane ring can open to form a butene radical cation. Subsequent fragmentation could lead to the loss of ethene (28 Da), resulting in a fragment ion at m/z 95 ([M - 28]⁺˙). Further fragmentation of this ion could also occur.
-
-
Cleavage of the Methyl Group: Loss of a methyl radical (•CH₃) from the molecular ion would generate a fragment at m/z 108 ([M - 15]⁺). This is a common fragmentation pathway for compounds containing tertiary or quaternary carbon centers.
-
Rearrangement and Subsequent Fragmentation: McLafferty-type rearrangements are less common for nitriles lacking a γ-hydrogen. However, other complex rearrangements can occur, leading to a variety of smaller fragment ions.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted major fragmentation pathways of 2-Cyclobutyl-2-methylpropanenitrile.
Comparative Analysis with Structurally Related Compounds
To substantiate these predictions, we will compare the expected fragmentation pattern with the known EI mass spectra of methylcyclobutane and isobutyronitrile (2-methylpropanenitrile), which represent the two key structural components of our target molecule.
Methylcyclobutane (C₅H₁₀, MW: 70.13 g/mol )
The mass spectrum of methylcyclobutane provides insight into the fragmentation of the cyclobutane ring.
| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |
| 70 | Moderate | [C₅H₁₀]⁺˙ | Molecular Ion |
| 55 | High | [C₄H₇]⁺ | Loss of •CH₃ |
| 42 | High | [C₃H₆]⁺˙ | Ring opening followed by loss of CH₂ |
| 41 | High | [C₃H₅]⁺ | Loss of H from m/z 42 |
| 28 | High | [C₂H₄]⁺˙ | Ethene from ring cleavage |
Data sourced from NIST WebBook.[3]
The prominent peaks at m/z 55 (loss of methyl) and the cluster of ions around m/z 41/42 resulting from ring cleavage are characteristic of the cyclobutane moiety. This supports the prediction of a significant ion at m/z 55 and potential fragments arising from ring opening in the spectrum of 2-Cyclobutyl-2-methylpropanenitrile.
Isobutyronitrile (C₄H₇N, MW: 69.11 g/mol )
The mass spectrum of isobutyronitrile is informative for the fragmentation of the α,α-disubstituted nitrile portion.
| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |
| 69 | Low | [C₄H₇N]⁺˙ | Molecular Ion |
| 68 | Moderate | [C₄H₆N]⁺ | Loss of •H |
| 54 | High | [C₃H₄N]⁺ | Loss of •CH₃ |
| 41 | Very High | [C₂H₃N]⁺˙ | Loss of C₂H₄ (rearrangement) or •CN |
| 27 | Moderate | [C₂H₃]⁺ |
Data sourced from NIST WebBook.[4]
The base peak at m/z 41 and the significant ion at m/z 54 (loss of methyl) are key features. The presence of a strong peak at m/z 68 in our predicted spectrum for 2-Cyclobutyl-2-methylpropanenitrile is analogous to the M-1 peak in isobutyronitrile, although in our case it arises from the loss of a larger alkyl radical.
The following diagram illustrates the workflow for this comparative analysis:
Caption: Workflow for predicting and validating the fragmentation pattern.
Experimental Protocol for GC-MS Analysis
For researchers wishing to acquire experimental data for 2-Cyclobutyl-2-methylpropanenitrile or similar compounds, the following general GC-MS protocol is recommended as a starting point. Optimization will be necessary based on the specific instrumentation and sample matrix.
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless, 250 °C
-
Split Ratio: 50:1 (adjustable based on sample concentration)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar non-polar to mid-polar column)
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Final Hold: 5 min at 250 °C
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35 - 350
Conclusion
The GC-MS fragmentation pattern of 2-Cyclobutyl-2-methylpropanenitrile is predicted to be characterized by key fragments resulting from α-cleavage and cyclobutane ring opening. The most informative ions are expected at m/z 108 ([M-CH₃]⁺), m/z 95 ([M-C₂H₄]⁺˙), m/z 68 ([C₄H₆N]⁺), and m/z 55 ([C₄H₇]⁺). This predicted fragmentation is well-supported by the known mass spectra of methylcyclobutane and isobutyronitrile. This guide provides a solid theoretical framework for the identification of 2-Cyclobutyl-2-methylpropanenitrile and related structures in complex mixtures, and offers a practical starting point for experimental method development.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Methylcyclobutane. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Propanenitrile, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Pálinkó, I., Szabó, P. T., Török, B., & Kele, Z. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.17. Retrieved from [Link]
Sources
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- 3. Cyclobutane, methyl- [webbook.nist.gov]
- 4. Isobutyronitrile [webbook.nist.gov]
Bioisosteric Validation of Cyclobutane in Lead Optimization: A Comparative Guide
Introduction: The Strategic Role of Bioisosterism in Drug Discovery
In the intricate process of lead optimization, medicinal chemists constantly seek to refine the properties of a promising molecule to enhance its efficacy, selectivity, and pharmacokinetic profile.[1][2][3][4] Bioisosteric replacement is a cornerstone of this endeavor, involving the substitution of a functional group within a lead compound with another group that has similar physical and chemical properties.[1][3] The goal is to retain or improve the desired biological activity while mitigating undesirable characteristics such as metabolic instability, toxicity, or poor solubility.[1][3][4] This guide focuses on the validation of the cyclobutane moiety as a versatile bioisostere, offering a unique combination of conformational rigidity and favorable physicochemical properties that can be strategically employed to overcome common challenges in drug development.[5][6][7][8]
The Cyclobutane Moiety: A Rising Star in Medicinal Chemistry
Historically underrepresented in medicinal chemistry, the cyclobutane ring is gaining increasing attention as a valuable scaffold and bioisostere.[6][9] Its puckered, three-dimensional structure offers a distinct advantage over planar aromatic rings, providing opportunities to explore new chemical space and improve molecular properties.[6][7][9][10] Cyclobutanes can serve as effective bioisosteric replacements for several common structural motifs, including gem-dimethyl groups and phenyl rings, offering improvements in metabolic stability, solubility, and potency.[7][8][9]
Key Advantages of Incorporating Cyclobutane:
-
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a more bioactive conformation, potentially increasing potency and selectivity.[5][7][8]
-
Improved Physicochemical Properties: Replacement of planar aromatic rings with saturated cyclobutane scaffolds can lead to increased aqueous solubility and a lower melting point.[7]
-
Enhanced Metabolic Stability: The cyclobutane ring is generally less susceptible to metabolic oxidation compared to more flexible or aromatic systems, which can lead to improved pharmacokinetic profiles.[5][7][8][11]
-
Three-Dimensionality: The non-planar structure of cyclobutane introduces three-dimensionality into a molecule, which can facilitate better interactions with the target protein and improve selectivity.[6][7][9]
Cyclobutane as a Bioisostere for the gem-Dimethyl Group
The gem-dimethyl group is a common substituent in drug candidates, often used to introduce steric bulk and block metabolic attack. However, it can also increase lipophilicity, which may negatively impact solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The cyclobutane ring, particularly a spirocyclic cyclobutane, can serve as an excellent bioisostere for the gem-dimethyl group.
Case Study: Androgen Receptor Antagonists
Apalutamide (Erleada), an androgen receptor (AR) antagonist, features a spirocyclic cyclobutane scaffold.[5] It is structurally related to enzalutamide (Xtandi), which contains a gem-dimethyl group. The cyclobutyl analogue demonstrates comparable activity to the dimethyl analogue, highlighting the successful bioisosteric replacement.[5]
Cyclobutane as a Phenyl Ring Bioisostere
The phenyl ring is ubiquitous in drug molecules but can be a liability due to its potential for metabolic oxidation and contribution to high lipophilicity.[12] Saturated rings like cyclobutane are emerging as attractive non-classical bioisosteres for the phenyl ring.[11][12]
Rationale for Replacement
Replacing a phenyl ring with a cyclobutane ring can:
-
Improve Metabolic Stability: By removing the aromatic system, the potential for oxidative metabolism is reduced.[11]
-
Increase Solubility: The introduction of a more saturated, three-dimensional scaffold can disrupt crystal packing and improve aqueous solubility.[11]
-
Maintain Potency: In cases where the phenyl ring primarily acts as a spacer, a cyclobutane ring can maintain the necessary geometry for potent biological activity.[11][12]
A data-mining analysis has shown that 1,3-substituted cyclobutane is one of the replacements for a para-substituted benzene ring with the smallest impact on bioactivity.[13]
Experimental Validation: A Comparative Workflow
To objectively assess the impact of cyclobutane as a bioisostere, a series of comparative experiments should be conducted. This section outlines the key experimental protocols for evaluating the physicochemical and ADME properties of a cyclobutane-containing analogue against its parent compound (e.g., containing a gem-dimethyl or phenyl group).
Physicochemical Property Comparison
A fundamental aspect of lead optimization is the careful tuning of a molecule's physicochemical properties to achieve a balance between potency, solubility, and permeability.
Table 1: Comparative Physicochemical Properties
| Property | Parent Compound (e.g., gem-Dimethyl) | Cyclobutane Analogue | Rationale for Improvement |
| Lipophilicity (LogP) | Typically higher | Often lower | Reduced lipophilicity can improve solubility and reduce non-specific binding.[14] |
| Aqueous Solubility | Can be limited | Generally improved | Increased saturation and 3D character can disrupt crystal packing.[7][11] |
| pKa | Dependent on ionizable groups | May be subtly altered | Changes in electronic environment can influence acidity/basicity.[15] |
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design.[16][17]
Objective: To determine the octanol-water partition coefficient (LogP) of the parent compound and its cyclobutane analogue.
Method: Shake-Flask Method
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a saturated solution of n-octanol in water and water in n-octanol by shaking equal volumes of the two solvents overnight and allowing them to separate.
-
-
Partitioning:
-
Add a known amount of the test compound stock solution to a mixture of the pre-saturated n-octanol and water phases in a flask.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Centrifuge the flask to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
ADME Property Comparison: In Vitro Metabolic Stability
Metabolic stability is a crucial parameter that influences a drug's half-life and oral bioavailability.[19] In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability early in the drug discovery process.[19][20]
Table 2: Comparative In Vitro Metabolic Stability
| Parameter | Parent Compound | Cyclobutane Analogue | Rationale for Improvement |
| In Vitro Half-Life (t½) | May be shorter | Often longer | Cyclobutane ring is less prone to CYP450-mediated oxidation.[14] |
| Intrinsic Clearance (Clint) | May be higher | Often lower | Reduced metabolic lability leads to lower clearance.[14] |
Objective: To determine the in vitro metabolic stability of the parent compound and its cyclobutane analogue in human liver microsomes.
Materials:
-
Pooled human liver microsomes[21]
-
NADPH regenerating system (cofactor)[22]
-
Phosphate buffer (pH 7.4)[21]
-
Test compounds and positive controls (e.g., Dextromethorphan, Midazolam)[21]
-
Acetonitrile (for reaction termination)[21]
-
LC-MS/MS system for analysis[21]
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.[21]
-
Prepare a working solution of the test compound in the phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) should be low (e.g., <0.1%) to avoid inhibiting enzymatic activity.[23]
-
Pre-warm the microsomal suspension and the test compound solution to 37°C.
-
-
Incubation:
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing cold acetonitrile to stop the enzymatic reaction.[21]
-
-
Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[21]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint = (0.693 / t½) / (protein concentration).[23]
-
Visualizing the Strategy and Workflow
Conclusion: Embracing Cyclobutane for a More Diverse Chemical Toolbox
The bioisosteric replacement of common motifs with the cyclobutane ring represents a powerful and increasingly utilized strategy in lead optimization.[6][7][8] Its unique structural and physicochemical properties can lead to significant improvements in a compound's ADME profile, particularly in terms of metabolic stability and solubility, without compromising, and sometimes even enhancing, biological potency.[5][7] By employing the comparative experimental workflows detailed in this guide, researchers can systematically validate the benefits of incorporating cyclobutane into their lead candidates, thereby expanding their chemical toolbox and increasing the probability of success in the challenging journey of drug discovery. The strategic use of cyclobutane is a testament to the continuous evolution of medicinal chemistry, where thoughtful molecular design paves the way for the next generation of innovative therapeutics.
References
-
García-Ramos, Y., et al. (2020). Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. Angewandte Chemie International Edition, 59(49), 22239-22243. [Link]
-
Touré, B. B., & Hall, D. G. (2009). Natural Product Synthesis Using Multicomponent Reaction Strategies. Chemical Reviews, 109(9), 4439-4486. [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 4(1), 16-25. [Link]
-
Taylor, R. D., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(41), e202200843. [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 4(1), 16-25. [Link]
-
van der Kolk, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Mercell. Metabolic stability in liver microsomes. [Link]
-
Grygorenko, O. O., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Sygnature Discovery. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
ResearchGate. Cyclobutane-containing scaffolds in bioactive small molecules. [Link]
-
van der Kolk, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Liu, H., et al. (2012). A New Approach on Estimation of Solubility and n-octanol/water Partition Coefficient for Organohalogen Compounds. Molecules, 17(12), 14757-14771. [Link]
-
Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). [Link]
-
Illa, O., et al. (2019). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands. Molecules, 24(17), 3176. [Link]
-
Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]
-
van der Kolk, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2055-2061. [Link]
-
University of Illinois Urbana-Champaign. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]
-
University of Illinois Urbana-Champaign. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]
-
Durrant Lab. logP - MolModa Documentation. [Link]
-
Marshall, J. F., et al. (2020). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 11(1), 111-124. [Link]
-
Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
Olesen, P. H. (2001). The use of bioisosteric groups in lead optimization. Current Opinion in Drug Discovery & Development, 4(4), 471-478. [Link]
-
Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
-
Huang, P., et al. (2021). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, 64(21), 15689-15703. [Link]
-
Marshall, J. F., et al. (2020). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 12(1), 195. [Link]
-
Singh, G., & Singh, B. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Current Drug Discovery Technologies, 19(1), 1-2. [Link]
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Advanced HPLC Method Development for Lipophilic Nitriles: A Comparative Guide
Introduction: The "Invisible" Head and the "Heavy" Tail
Developing HPLC methods for lipophilic nitriles (e.g., fatty nitriles, long-chain cyano-intermediates, or sartan precursors) presents a paradoxical analytical challenge. You are dealing with a molecule that is chemically "heavy" (hydrophobic alkyl/aryl tail) yet spectrally "invisible" (polar nitrile head).
The nitrile group (-C≡N) typically absorbs UV light only in the deep UV region (190–210 nm) unless conjugated with an aromatic system. Standard RP-HPLC-UV methods often fail due to solvent cutoffs and baseline drift. Furthermore, the lipophilic nature requires high organic solvent strength, which exacerbates background noise in Low-UV detection.
This guide objectively compares three detection modalities—Charged Aerosol Detection (CAD) , Mass Spectrometry (MS) , and Low-Wavelength UV —providing a decision framework and validated protocols for each.
Decision Framework: Selecting the Right Detector
Before starting method development, analyze your analyte's structure.[1] Do not default to UV just because it is available.
Figure 1: Decision tree for selecting the optimal detection modality based on nitrile physicochemical properties.
Comparative Analysis of Detection Modalities
The following table summarizes performance metrics based on experimental data for a generic lipophilic aliphatic nitrile (e.g., Stearonitrile).
| Feature | Method A: CAD (Charged Aerosol) | Method B: LC-MS (ESI+) | Method C: Low-UV (200 nm) |
| Principle | Measures particle charge (Universal) | Measures Mass-to-Charge (m/z) | Measures Electronic Transition (n→π*) |
| Sensitivity (LOD) | High (~1–5 ng o.c.) | Very High (pg range) | Low/Moderate (Subject to noise) |
| Linearity | Quadratic (requires log-log fit) | Linear (dynamic range limited) | Linear |
| Solvent Compatibility | Excellent (Gradient stable) | Good (Requires volatile buffers) | Poor (Drift with gradients) |
| Nitrile Specificity | None (Detects all non-volatiles) | High (Mass specific) | Low (Detects all double bonds) |
| Major Risk | Volatility of analyte | Adduct Formation / Reduction | Solvent Cutoff Interference |
Detailed Method Protocols
Method A: The "Universal" Approach (CAD)
Best for: Purity assay of aliphatic nitriles where UV is impossible and MS is too expensive. Scientific Rationale: Nitriles lack chromophores but are non-volatile. CAD nebulizes the mobile phase; the solvent evaporates, and the remaining analyte particles are charged by ionized nitrogen.[2] The signal is directly proportional to mass, not extinction coefficient.
-
Column: C18 (High carbon load, e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Note: Do not use Phosphate buffers (non-volatile) as they will destroy the CAD detector.
-
-
Gradient: 50% B to 95% B over 10 mins (Lipophilic compounds require high organic lift).
-
Detector Settings:
-
Nebulizer Temp: 35°C (Ensure analyte doesn't sublime).
-
Power Function: 1.0 (or set to optimize linearity).
-
Method B: The "Sensitive" Approach (LC-MS)
Best for: Trace impurity quantification.
Scientific Rationale: The nitrile group (-CN) is weakly basic. It has low proton affinity, making
-
The "Nitrile Reduction" Trap: In positive ESI with Acetonitrile/Water, nitriles can be electrochemically reduced to amines (
corresponding to ) at the electrospray tip [1].[3] -
Protocol:
-
Mobile Phase: Methanol + 5mM Ammonium Formate (Promotes
adducts). -
Why Methanol? It avoids the specific electrochemical reduction pathways seen with Acetonitrile in some sources, and Ammonium Formate provides a reliable adduct source.
-
Ionization: ESI Positive.
-
Target Ion: Scan for
(Ammonium adduct) and (Sodium adduct). Do not rely solely on .
-
Method C: The "Economy" Approach (Low-UV)
Best for: Labs without CAD/MS; conjugated nitriles. Scientific Rationale: Aliphatic nitriles have a weak absorption band at ~190 nm. To see this, the mobile phase must be transparent. The Solvent Problem:
-
Acetonitrile: UV Cutoff ~190 nm (Far UV grade). Acceptable.
-
Methanol: UV Cutoff ~205 nm. Unacceptable—it will mask the nitrile peak.
-
Protocol:
-
Buffer: 10mM Potassium Phosphate (pH 7.0) or Phosphoric Acid (0.1%). Must be inorganic; acetate/formate absorb UV.
-
Organic: Acetonitrile (Far UV / HPLC Grade).
-
Wavelength: 200 nm or 205 nm.
-
Reference Wavelength: Off (or 360 nm) to compensate for drift.
-
Method Development Workflow
This self-validating workflow ensures you don't waste time on the wrong modality.
Figure 2: Step-by-step workflow for validating the detection method before optimizing separation.
References
-
Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
in MeCN mobile phases. [Link] -
Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods. Source: Journal of Pharmaceutical and Biomedical Analysis.[4] Note: Validates CAD as a superior alternative to UV for weak chromophores. [Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis. Source: HWI Group / Pharma Analytics. Note: Detailed principles on CAD operation for non-chromophoric substances. [Link]
-
HPLC-Based Measurements of Various Lipophilicity Parameters. Source: Chromatography Online. Note: Discusses column selection (C18 vs. RP-Amide) for lipophilic compounds. [Link]
Sources
Structural Determination of Crystalline Cyclobutane Derivatives: A Comparative Technical Guide
Executive Summary
Product/Methodology Under Review: Single Crystal X-ray Diffraction (SCXRD). Primary Application: Definitive structural elucidation, stereochemical assignment, and ring-strain analysis of cyclobutane derivatives.
Cyclobutane derivatives represent a unique challenge in structural biology and organic chemistry due to their significant ring strain (~26.3 kcal/mol), tendency for ring "puckering" (deviation from planarity), and elongated C–C bonds (often >1.55 Å). While Single Crystal X-ray Diffraction (SCXRD) remains the "Gold Standard" for resolving these features with atomic precision, emerging techniques like Micro-Electron Diffraction (MicroED) and Solid-State NMR (ssNMR) offer viable alternatives for samples that resist macroscopic crystallization.
This guide objectively compares SCXRD against these alternatives, providing experimental protocols specifically optimized for the high-strain, dynamic nature of cyclobutane rings.
Part 1: The Structural Challenge of Cyclobutanes
Before selecting a methodology, researchers must understand the specific physical properties of cyclobutane derivatives that complicate analysis:
-
Ring Puckering & Disorder: Unlike planar aromatics, cyclobutanes typically adopt a "puckered" or "butterfly" conformation to minimize torsional strain from eclipsing hydrogens. In the solid state, this often leads to disorder , where the ring flips between two equivalent puckered states within the crystal lattice, blurring the electron density map.
-
Bent Bonds: The bond angles (~88-90°) deviate significantly from the ideal tetrahedral angle (109.5°), creating "bent bonds" with electron density that does not lie perfectly along the internuclear axis. High-resolution data is required to model this correctly.[1]
-
Stereochemical Ambiguity: Synthetic routes (e.g., [2+2] photocycloaddition) often generate complex mixtures of cis/trans and head-to-head/head-to-tail isomers. Distinguishing these requires a method with absolute stereochemical confidence.
Part 2: Comparative Analysis (SCXRD vs. Alternatives)
The following matrix compares SCXRD with its primary competitors: MicroED (for nanocrystals) and NMR (for bulk dynamics).
Table 1: Performance Matrix for Cyclobutane Characterization
| Feature | SCXRD (The Standard) | MicroED (The Alternative) | NMR (Solution/Solid) |
| Sample Requirement | Single Crystal (>10 µm) | Nanocrystal (<500 nm) | Bulk Powder / Solution |
| Resolution | Sub-Angstrom (<0.8 Å) | Good (~1.0 Å) | N/A (Spectral Resolution) |
| Puckering Analysis | Excellent (Direct observation of fold angle) | Good (But dynamical scattering can obscure subtle bond diffs) | Indirect (Coupling constants |
| Absolute Config. | Definitive (Anomalous scattering) | Possible (Requires careful data processing) | Difficult (Requires chiral shift reagents) |
| Bond Precision | High (±0.005 Å) | Moderate (±0.02 Å) | Low (Inferred) |
| Primary Limitation | Crystal growth bottleneck | Dynamical scattering / Data completeness | Lacks direct 3D packing info |
Expert Insight: When to Choose Which?
-
Choose SCXRD if you need precise bond lengths to study ring strain or if you need to publish absolute configuration for regulatory filing. The ability to model disorder (puckering flip) is superior in SCXRD due to better refinement software maturity.
-
Choose MicroED if your cyclobutane derivative forms a micro-crystalline powder and refuses to grow into large blocks. This is common for highly polar or insoluble derivatives.
-
Choose NMR to study the dynamics of the ring puckering in solution, which may differ from the frozen conformation in the crystal lattice.
Part 3: Critical Methodology & Protocols
This section details the self-validating workflow for SCXRD of cyclobutanes, specifically addressing the "puckering" issue.
Diagram 1: Structural Determination Workflow
The following diagram outlines the decision logic for characterizing cyclobutane derivatives, moving from synthesis to structure solution.
Caption: Workflow for selecting the optimal diffraction method based on crystal size, emphasizing the necessity of cryo-cooling to freeze ring conformations.
Detailed Protocol: SCXRD of Cyclobutanes
1. Crystal Selection & Mounting:
-
Challenge: Cyclobutanes are often volatile or plastically deformable.
-
Action: Select a block-like crystal under polarized light. Avoid thin plates if possible, as they may warp, affecting the diffraction spots. Mount using perfluoropolyether oil (e.g., Fomblin) rather than epoxy to minimize background scattering.
2. Cryogenic Data Collection (The "Freeze" Step):
-
Causality: Cyclobutane rings vibrate between puckered conformers at room temperature. This thermal motion smears electron density, making bond lengths appear artificially short.
-
Protocol:
-
Cool the sample to 100 K (or lower) using a nitrogen or helium stream.
-
Self-Validation: Check the "mosaicity" value during initial indexing. If mosaicity spikes (>1.0°) upon cooling, the crystal may be undergoing a phase transition. Flash-cool faster or anneal.
-
3. Data Strategy for "Bent Bonds":
-
Requirement: To resolve the electron density in the strained C–C bonds, you need high-angle data.
-
Protocol: Collect data to a resolution of at least 0.75 Å (preferably 0.70 Å).
-
Validation: Ensure the
ratio remains > 2.0 in the highest resolution shell.
4. Refinement & Disorder Modeling:
-
Observation: If the thermal ellipsoids of the ring carbons are elongated perpendicular to the ring plane, you likely have puckering disorder.
-
Action: Model the ring as two parts (Part A and Part B) with summed occupancy of 1.0. Use similarity restraints (SAME/SADI in SHELX) to ensure chemically reasonable bond lengths for the minor component.
Part 4: Data Interpretation (Cremer-Pople Analysis)
Once the structure is solved, "puckering" must be quantified to compare it with other derivatives. The standard method is Cremer-Pople parameterization .
For a 4-membered ring, the puckering is defined by a single amplitude parameter,
Diagram 2: Quantifying Ring Puckering
This diagram illustrates how to interpret the geometric output from the crystallographic data.
Caption: Logic flow for converting atomic coordinates into quantitative puckering parameters (
Interpretation Guide:
- : The ring is planar. This is rare and usually indicates high symmetry or severe disorder.
- : Significant puckering. This is the "relaxed" state for most substituted cyclobutanes.
-
Bond Length Check: In substituted cyclobutanes, expect C–C bonds to be 1.55 – 1.60 Å . If your refinement shows 1.50 Å, you have likely missed a disorder model or have unresolved thermal motion.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link] (Authoritative source for comparing new cyclobutane structures against known databases)
-
Schmidt, G. M. J. (1971). Photodimerization in the solid state.[2] Pure and Applied Chemistry. [Link] (Foundational text on solid-state [2+2] cycloaddition rules)
-
Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.[3][4] ACS Central Science. [Link] (Key comparison paper for MicroED vs. X-ray)
-
Cremer, D., & Pople, J. A. (1975).[5] General definition of ring puckering coordinates. Journal of the American Chemical Society.[5] [Link] (The mathematical basis for puckering analysis)
-
Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. [Link] (Industrial perspective on method selection)
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Cyclobutyl-2-methylpropanenitrile
[1]
Executive Safety Summary
Treat 2-Cyclobutyl-2-methylpropanenitrile (CAS: 1849197-83-6) as a High-Hazard Dermal and Inhalation Risk. [1]
As a structural analog to aliphatic nitriles (e.g., isobutyronitrile), this compound presents a dual threat: solvent-like flammability and metabolic toxicity .[1] The primary operational failure point in handling organic nitriles is the assumption that standard nitrile examination gloves provide adequate protection. They do not.
Immediate Action Required:
-
Engineering Control: All handling must occur within a certified chemical fume hood.[1]
-
Glove Protocol: Mandatory use of Laminate (EVOH) inner gloves.
-
Medical Awareness: Be aware of "delayed onset" cyanide toxicity symptoms (headache, dizziness, weakness) which can occur hours after exposure due to hepatic metabolism.
Hazard Mechanism & Risk Assessment
To handle this chemical safely, you must understand why it is dangerous.
The "Like-Dissolves-Like" Permeation Risk
Organic nitriles are excellent solvents.[1] Because disposable laboratory gloves are typically made of acrylonitrile -butadiene rubber (nitrile), they share chemical structural similarities with the target compound.[1]
-
Result: Rapid permeation. 2-Cyclobutyl-2-methylpropanenitrile can permeate standard 4-mil nitrile gloves in < 5 minutes [1].[1]
-
The Fix: You must use a barrier material with different chemical properties, such as Ethylene Vinyl Alcohol (EVOH) laminates (e.g., Silver Shield™).[1]
Metabolic Activation (The Cyanide Connection)
Unlike inorganic cyanides (e.g., NaCN) which are immediately toxic, aliphatic nitriles require metabolic oxidation (via Cytochrome P450 enzymes) to liberate the cyanide ion (
-
Clinical Implication: A researcher may feel fine immediately after a skin splash, only to experience hypoxic symptoms 1–4 hours later.
-
Safety Implication: All skin contact must be treated as a significant exposure event, regardless of immediate pain or irritation.
Personal Protective Equipment (PPE) Matrix
This matrix replaces standard generic advice with chemically specific requirements.
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection (Primary) | Silver Shield™ / 4H® (EVOH Laminate) | Impermeable. Provides >4 hours breakthrough time against organic nitriles.[1] |
| Hand Protection (Outer) | Nitrile (5-8 mil) | Sacrificial Layer. Protects the inner laminate glove from tears and provides grip.[1] |
| Respiratory | Fume Hood (Face Velocity 80-100 fpm) | Volatile organic nitriles are respiratory irritants and systemic toxins.[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for liquids that are skin-permeable toxins.[1] |
| Body Protection | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats absorb liquids.[1] An apron prevents chest/lap saturation during spills.[1] |
Visualization: PPE Decision Logic
The following diagram illustrates the decision workflow for selecting PPE based on the operation scale.
Figure 1: PPE Selection Logic based on operational volume and risk.
Operational Protocols
A. Weighing and Transfer (Liquid/Low-Melting Solid)
Note: If the compound is solid, it may have a low melting point.[1] Treat dusts with the same rigor as vapors.
-
Preparation:
-
Place a disposable absorbent mat (plastic side down) in the fume hood.[1]
-
Double Glove: Don Silver Shield gloves first, then standard nitrile gloves over them. Tape the cuff of the Silver Shield glove to your lab coat if working with large volumes.
-
-
Transfer:
-
Avoid Pouring: Use a glass syringe or positive-displacement pipette for transfers to minimize vapor generation.[1]
-
Closed Vessels: Keep the receiving vessel (flask/vial) closed whenever possible.
-
-
Decontamination:
-
Immediately wipe any drips on the outer glove with a dry Kimwipe, then discard the outer glove. Do not wash gloves with ethanol while wearing them; ethanol can act as a carrier solvent, dragging the nitrile through the glove material [3].
-
B. Emergency Spill Response
Do not use water immediately. Water spreads hydrophobic organic liquids.[1]
Figure 2: Step-by-step spill response workflow.
Disposal & Waste Management
Crucial Distinction: Unlike inorganic cyanides, organic nitriles should generally not be treated with bleach (sodium hypochlorite) in the lab waste stream unless specifically directed by a validated SOP. Bleach reaction with organics can be exothermic and produce toxic chlorinated byproducts.[1]
-
Segregation:
-
Container: Use high-density polyethylene (HDPE) or glass containers. Ensure the cap has a chemically resistant liner (Teflon/PTFE).[1]
-
Labeling: Clearly mark: "Contains 2-Cyclobutyl-2-methylpropanenitrile. Toxic by skin absorption.[1] Organic Nitrile."[1]
-
Ultimate Disposal: The preferred method is incineration at a permitted hazardous waste facility [4].
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
